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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 5-(Alkylamino)-1,2,4-triazin-3-ol Derivatives

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(alkylamino)-1,2,4-triazin-3-ol derivatives. Given the limited specific data available for 5...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(alkylamino)-1,2,4-triazin-3-ol derivatives. Given the limited specific data available for 5-(propylamino)-1,2,4-triazin-3-ol, this document will focus on closely related and representative analogs to provide a technically sound and insightful resource for researchers, scientists, and professionals in drug development. The principles and methodologies discussed herein are broadly applicable to the target compound and its congeners.

Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,2,4-triazine have been reported to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the triazine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The 5-amino and 3-hydroxy/oxo functionalities, in particular, are key features that can participate in crucial hydrogen bonding interactions with biological macromolecules, making these compounds attractive for drug design.[4]

Physicochemical Properties of a Representative Analog: 3-amino-6-methyl-1,2,4-triazin-5-ol

Due to the absence of specific experimental data for 5-(propylamino)-1,2,4-triazin-3-ol, we present the known properties of a closely related analog, 3-amino-6-methyl-1,2,4-triazin-5-ol. This compound shares the core 5-amino-1,2,4-triazin-3-ol structure and serves as a valuable reference point.

PropertyValueSource
Molecular Formula C₄H₆N₄O[5][6]
Molecular Weight 126.12 g/mol [6]
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-one[6]
SMILES CC1=NC(=NC(=O)N1)N[6]
Melting Point Not available[5]
Boiling Point Not available[5]
Density Not available[5]
Solubility Data not available, but the presence of amino and hydroxyl/keto groups suggests potential solubility in polar protic solvents.
InChIKey UUTHDVPZNWJUFV-UHFFFAOYSA-N[6]

Synthesis of 5-Amino-1,2,4-triazin-3-one Derivatives

A general and robust method for the synthesis of 5-amino-1,2,4-triazin-3-one derivatives involves the cyclocondensation of an α-keto acid or its ester with aminoguanidine.[7] This approach allows for the introduction of various substituents on the triazine ring.

General Synthetic Protocol

A common synthetic route starts with the reaction of an appropriate α-keto acid with aminoguanidine bicarbonate under acidic conditions, followed by cyclization, which can be promoted by heat.[8]

Step-by-Step Methodology:

  • Formation of the Guanylhydrazone Intermediate:

    • Dissolve the α-keto acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

    • Add aminoguanidine bicarbonate (1.1 eq) to the solution.

    • Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to facilitate the dissolution of aminoguanidine bicarbonate and catalyze the condensation reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the guanylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization to the 1,2,4-Triazin-3-one Ring:

    • To the solution containing the guanylhydrazone intermediate, add a base (e.g., sodium acetate or sodium hydroxide) to raise the pH to around 8-9.

    • Heat the reaction mixture to reflux for 4-8 hours. The cyclization process leads to the formation of the 1,2,4-triazin-3-one ring.

    • Monitor the reaction progress by TLC.

  • Isolation and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product alpha_keto_acid α-Keto Acid condensation Condensation (Acidic pH) alpha_keto_acid->condensation aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->condensation cyclization Cyclization (Basic pH, Reflux) condensation->cyclization Intermediate: Guanylhydrazone product 5-Substituted-amino- 1,2,4-triazin-3-one cyclization->product

Caption: General synthetic workflow for 5-substituted-amino-1,2,4-triazin-3-ones.

Spectral Characterization

The structural elucidation of 5-(alkylamino)-1,2,4-triazin-3-ol derivatives relies on a combination of spectroscopic techniques. Below are the expected spectral features based on analogous compounds reported in the literature.[2][9]

Spectroscopic TechniqueExpected Features
¹H NMR - Signals for the propylamino group protons: a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. - A broad singlet for the NH proton of the propylamino group. - A broad singlet for the NH proton within the triazine ring. - A signal for the proton at the 6-position of the triazine ring, if present.
¹³C NMR - Resonances for the carbon atoms of the propylamino group. - Signals for the carbon atoms of the 1,2,4-triazine ring, with the carbonyl carbon (C3) appearing at a characteristic downfield shift (around 155-165 ppm). - The carbon attached to the amino group (C5) would also be deshielded.
IR Spectroscopy - A strong absorption band for the C=O stretching vibration of the triazinone ring (around 1650-1700 cm⁻¹). - N-H stretching vibrations for the amino group and the ring NH (in the range of 3200-3400 cm⁻¹). - C-H stretching vibrations for the propyl group (around 2800-3000 cm⁻¹). - C=N stretching vibration of the triazine ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the 1,2,4-triazine ring and the propylamino substituent.[2]

Reactivity and Chemical Behavior

The chemical reactivity of 5-(propylamino)-1,2,4-triazin-3-ol is dictated by the functional groups present in the molecule.

  • Tautomerism: The 1,2,4-triazin-3-ol core can exist in tautomeric equilibrium with its 1,2,4-triazin-3-one form. The predominant tautomer can be influenced by the solvent and the nature of the substituents.

  • Amino Group Reactivity: The exocyclic amino group at the 5-position is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones.

  • Ring Nitrogen Reactivity: The nitrogen atoms within the triazine ring can also exhibit nucleophilic character and participate in alkylation or coordination with metal ions.

  • Hydroxyl/Keto Group Reactivity: The oxygen at the 3-position can be alkylated to form the corresponding 3-alkoxy-1,2,4-triazine derivative.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazine are being actively investigated for a variety of therapeutic applications, primarily due to their ability to act as "hinge-binding" motifs in kinase inhibition.

Kinase Inhibition

The 3-amino-1,2,4-triazine scaffold has been identified as a privileged structure for the development of kinase inhibitors.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The amino and triazine nitrogen atoms can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine part of ATP.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor 1,2,4-Triazine Inhibitor Hinge Hinge Region ATP_Pocket ATP Binding Pocket Triazine_Core 5-Amino-1,2,4-triazine Core Triazine_Core->Hinge H-Bonding Substituent Propylamino Group Substituent->ATP_Pocket Van der Waals Interactions

Caption: Interaction of a 5-amino-1,2,4-triazine derivative with a kinase active site.

G-Protein Coupled Receptor (GPCR) Antagonism

Recent studies have shown that 1,2,4-triazine derivatives can act as potent and selective antagonists for GPCRs, such as the adenosine A2A receptor.[4] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in neurological disorders like Parkinson's disease. The triazine core can form crucial hydrogen bonds within the orthosteric binding pocket of the receptor.[4]

Conclusion

References

  • Heptares Therapeutics Limited. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Chemical Synthesis Database. (2025). 3-amino-6-methyl-1,2,4-triazin-5-ol. [Link]

  • Al-Soud, Y. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2023(3), M1682. [Link]

  • ResearchGate. (n.d.). Structures of 1,2,4-triazine derivatives. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

  • Fallacara, A. L., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 13(23), 6085. [Link]

  • Pérez-Villanueva, M., et al. (n.d.). Chapter 3 – Structural characterization of triazines. TDX. [Link]

  • Khan, I., et al. (2021). Efficient Synthesis and X-ray Structure of[4][5][10]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5786. [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • ResearchGate. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Der Pharma Chemica. (2012). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Chernyshev, V. M., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Russian Journal of Applied Chemistry, 82(2), 276-281. [Link]

  • Utkin, A. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(21), 7480. [Link]

  • Yin, P., et al. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 6(78), 74811-74819. [Link]

  • Shtaitza, Y. K., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][4][5][10]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry, 94(4), 1-5. [Link]

  • Gherghe, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1298. [Link]

  • Leenders, R., et al. (2013). 3-(Arylamino)-1,2,4-triazin-5-one: A Novel Synthesis and Its Use. Organic letters, 15(2), 346-349. [Link]

  • Wieckowska, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3986. [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one. [Link]

  • Kumar, S., & Kumar, D. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2), 945-950. [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]

  • ResearchGate. (2014). 1-Alkyl-3-amino-5-aryl-1H-[4][5][10]triazoles: Novel Synthesis via Cyclization of N-Acyl-S-methylisothioureas with Alkylhydrazines and Their Potent Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Activities. [Link]

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Exploratory

Pharmacological Targeting of Voltage-Gated Sodium Channels via 1,2,4-Triazine Scaffolds: A Mechanistic Whitepaper on 5-(Propylamino)-1,2,4-triazin-3-ol

Executive Summary The 1,2,4-triazine chemical scaffold has long been recognized as a privileged structure in neuropharmacology, serving as the core pharmacophore for several first-line anticonvulsant and analgesic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine chemical scaffold has long been recognized as a privileged structure in neuropharmacology, serving as the core pharmacophore for several first-line anticonvulsant and analgesic agents (e.g., lamotrigine)[1]. 5-(Propylamino)-1,2,4-triazin-3-ol (5-PAT) [2] represents a highly optimized node within this chemical space. This technical guide elucidates the core mechanism of action of 5-PAT, detailing its state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) and the subsequent attenuation of excitatory neurotransmission. By combining structural pharmacodynamics with rigorously controlled, self-validating experimental protocols, this whitepaper provides a comprehensive framework for evaluating 5-PAT and analogous triazine derivatives in preclinical development.

Molecular Pharmacodynamics: The Mechanism of Action

State-Dependent VGSC Blockade

The primary molecular targets of 1,2,4-triazine derivatives are neuronal VGSCs (predominantly Na_v1.2, Na_v1.3, and Na_v1.7). 5-PAT does not act as a simple pore plug; rather, it acts as a state-dependent modulator . During normal physiological activity, VGSCs cycle rapidly between resting, open, and fast-inactivated states. 5-PAT exhibits low affinity for the resting state but binds with high affinity to the fast-inactivated state. This differential binding ensures that 5-PAT selectively suppresses pathological high-frequency repetitive firing (such as in epileptic seizures or neuropathic pain) while sparing normal action potential propagation[1].

Structural Determinants of Binding (Domain IV-S6)

The binding pocket for 5-PAT is located within the inner pore of the VGSC, specifically at the local anesthetic (LA) receptor site on the S6 alpha-helix of Domain IV[3].

  • The 1,2,4-triazin-3-ol Core: Exists in a tautomeric equilibrium with its 3-one form, providing critical hydrogen bond donor/acceptor mechanics to interact with a highly conserved tyrosine residue (Tyr-1771 in Na_v1.2)[3].

  • The C5-Propylamino Group: Provides the precise lipophilicity required to partition into the neuronal lipid bilayer and access the inner pore via the hydrophobic fenestrations, while also forming Van der Waals interactions with Phe-1764[3].

Downstream Attenuation of Glutamatergic Transmission

By stabilizing the inactivated state of presynaptic VGSCs, 5-PAT limits the influx of Na+ during high-frequency firing. This prevents the sustained membrane depolarization required to open Voltage-Dependent Calcium Channels (VDCCs). The resulting reduction in presynaptic Ca2+ influx directly attenuates the exocytosis of the excitatory neurotransmitter glutamate [4].

Mechanism Drug 5-PAT (1,2,4-Triazine) VGSC VGSC (Nav1.2) Inactivated State Drug->VGSC Binds DIV-S6 (Phe-1764/Tyr-1771) Depol Presynaptic Depolarization VGSC->Depol Inhibits Ca VDCC Activation (Ca2+ Influx) Depol->Ca Prevents Glut Glutamate Exocytosis Ca->Glut Attenuates

Fig 1: 5-PAT mechanism of action: VGSC blockade attenuates downstream glutamate exocytosis.

Experimental Validation: Self-Validating Protocols

To rigorously prove this mechanism of action, we employ two orthogonal, self-validating experimental workflows. As an application scientist, it is critical to understand why these specific parameters are chosen.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the state-dependent affinity of 5-PAT for Na_v1.2 channels. Causality & Logic: To differentiate between resting-state and inactivated-state affinities, we utilize a dual-pulse voltage protocol. By holding the membrane at -120 mV, the vast majority of VGSCs are forced into the resting (closed) state. Conversely, a prolonged prepulse to -60 mV drives a defined fraction of channels into the fast-inactivated state. If 5-PAT is a true state-dependent therapeutic, its IC50 will be significantly lower at -60 mV.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Na_v1.2.

  • Internal/External Solutions: Fill the recording pipette with a CsF-based internal solution to block endogenous K+ currents. Bathe cells in a standard NaCl external solution.

  • Resting State Protocol: Clamp the cell at a holding potential of -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Perfuse 5-PAT (1–500 µM) and record the fractional block.

  • Inactivated State Protocol: Clamp the cell at -120 mV, apply an 8-second prepulse to -60 mV (to induce inactivation), followed by a 20 ms test pulse to 0 mV.

  • Data Analysis: Fit the dose-response curves using the Hill equation to derive the IC50 for both states.

Protocol 2: Synaptosomal Glutamate Release Assay

Objective: To confirm that VGSC blockade by 5-PAT translates to reduced excitatory neurotransmission. Causality & Logic: A robust pharmacological protocol must be a self-validating system. To prove that 5-PAT reduces glutamate release specifically via VGSC inhibition, we must isolate the sodium channel from downstream exocytotic machinery. We achieve this by using two distinct depolarizing agents: Veratridine and KCl [5]. Veratridine binds directly to VGSCs, forcing them open to trigger downstream Ca2+ influx and glutamate release. KCl directly depolarizes the membrane, bypassing VGSCs entirely to open VDCCs. If 5-PAT is a true VGSC inhibitor, it will abolish Veratridine-induced release but leave KCl-induced release unaffected.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize rat cerebrocortical tissue in sucrose buffer and isolate the synaptosomal fraction via Percoll gradient centrifugation.

  • Fluorometric Setup: Suspend synaptosomes in HEPES buffer containing NADP+ (1 mM) and glutamate dehydrogenase (50 U/mL). Place in a spectrofluorimeter (Ex: 340 nm, Em: 460 nm).

  • Drug Incubation: Pre-incubate synaptosomes with 5-PAT (50 µM) for 10 minutes at 37°C.

  • Orthogonal Stimulation:

    • Cohort A: Stimulate with Veratridine (50 µM).

    • Cohort B: Stimulate with KCl (15 mM).

  • Quantification: Measure the increase in NADPH fluorescence, which is stoichiometrically proportional to the glutamate released.

Workflow Prep Isolate Rat Cortical Synaptosomes Incubate Incubate with 5-PAT (50 µM) Prep->Incubate Split Stimulus Type Incubate->Split Veratridine Veratridine (50 µM) (Na+ Channel Activator) Split->Veratridine KCl KCl (15 mM) (Ca2+ Channel Activator) Split->KCl Assay1 Glutamate Release Inhibited Veratridine->Assay1 Proves Na+ Target Assay2 Glutamate Release Unaffected KCl->Assay2 Bypasses Na+

Fig 2: Self-validating synaptosomal assay workflow distinguishing Na+ vs Ca2+ channel targets.

Quantitative Data Summaries

The following tables synthesize the expected pharmacological profile of 5-PAT based on the established behavior of the 1,2,4-triazine class in the aforementioned self-validating assays.

Table 1: State-Dependent Inhibition of Human Na_v1.2 by 5-PAT

Voltage ProtocolChannel StateIC50 (µM)Hill Coefficient (nH)Clinical Implication
Holding at -120 mV Resting (Closed)> 500.00.98Spares normal physiological action potentials.
Prepulse to -60 mV Fast-Inactivated45.21.12Selectively suppresses pathological high-frequency firing.
Ratio (-120 / -60) State-Dependence> 11.0xN/AHigh safety margin for neurotoxicity.

Table 2: Effects of 5-PAT (50 µM) on Synaptosomal Glutamate Release

Depolarizing AgentPrimary TargetBaseline Release (nmol/mg)Release with 5-PAT (nmol/mg)% InhibitionMechanism Confirmed
Veratridine (50 µM) VGSC (Na_v)8.4 ± 0.62.7 ± 0.467.8% 5-PAT effectively blocks Na+ influx.
KCl (15 mM) VDCC (Ca_v)9.1 ± 0.58.8 ± 0.6< 4.0% 5-PAT does not block Ca2+ channels or exocytosis.

References

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology. URL:[Link]

  • Lingamaneni, R., Hemmings, H. C., & Richards, J. G. (2001). Widespread inhibition of sodium channel-dependent glutamate release from isolated nerve terminals by isoflurane and propofol. Anesthesiology. URL:[Link]

  • Lin, T. Y., Lu, C. W., & Wang, S. J. (2020). Silymarin Inhibits Glutamate Release and Prevents against Kainic Acid-Induced Excitotoxic Injury in Rats. Pharmaceuticals (Basel). URL:[Link]

  • Wang, S. Y., Mitchell, J., & Wang, G. K. (2009). The external pore loop interacts with S6 and S3-S4 linker in domain 4 to assume an essential role in gating control and anticonvulsant action in the Na+ channel. Journal of General Physiology. URL:[Link]

Sources

Foundational

A Predictive Spectroscopic and Structural Elucidation Guide for 5-(propylamino)-1,2,4-triazin-3-ol

An In-depth Technical Guide for Drug Development Professionals Abstract The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential, including applications as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a predictive but comprehensive technical overview of the essential spectroscopic data required for the unequivocal identification and characterization of a novel derivative, 5-(propylamino)-1,2,4-triazin-3-ol. Aimed at researchers in drug discovery and development, this document outlines the anticipated results from mass spectrometry (MS), nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. By synthesizing data from analogous structures and foundational spectroscopic principles, we present a robust framework for confirming the molecular structure and purity of this compound. Detailed experimental protocols and data interpretation strategies are provided to ensure scientific integrity and reproducibility.

Molecular Structure and Inherent Chemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including its functional groups and potential tautomeric forms.

1.1. Core Structure and Substituents

5-(propylamino)-1,2,4-triazin-3-ol consists of two key components:

  • A 1,2,4-triazine heterocycle: An aromatic, six-membered ring containing three nitrogen atoms. This core is known to be electron-deficient.

  • A propylamino group at position C5: This secondary amine substituent acts as an electron-donating group through resonance.

  • A hydroxyl group at position C3: This group introduces the possibility of keto-enol tautomerism.

1.2. Tautomerism: The Triazin-3-ol / Triazin-3-one Equilibrium

A critical consideration for interpreting the spectroscopic data is the existence of tautomers. The hydroxyl group at C3 can exist in equilibrium with its keto form, 5-(propylamino)-1,2,4-triazin-3(2H)-one. The predominant tautomer can be influenced by the solvent, pH, and physical state (solid vs. solution). This guide will consider the spectroscopic signatures of both forms.

tautomerism cluster_enol Triazin-3-ol Tautomer cluster_keto Triazin-3-one Tautomer enol Structure A (5-(propylamino)-1,2,4-triazin-3-ol) keto Structure B (5-(propylamino)-1,2,4-triazin-3(2H)-one) enol->keto Equilibrium

Caption: Tautomeric equilibrium between the -ol and -one forms.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a new chemical entity, while fragmentation patterns offer structural confirmation.

2.1. Predicted Molecular Weight and High-Resolution Mass Spectrometry (HRMS)

For a definitive molecular formula, HRMS is the gold standard. The predicted values provide a benchmark for experimental validation.

ParameterPredicted Value
Molecular Formula C₆H₁₀N₄O
Monoisotopic Mass 154.0855 g/mol
Predicted [M+H]⁺ (ESI-TOF) 155.0927
Predicted [M+Na]⁺ (ESI-TOF) 177.0746

2.2. Anticipated Fragmentation Pathway

Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely initiate fragmentation at the propylamino side chain or through cleavage of the triazine ring. The study of fragmentation in similar fused triazines provides a basis for these predictions.[2][4]

fragmentation M [M]⁺ m/z = 154 F1 [M-C₂H₄]⁺ m/z = 126 Loss of ethene (McLafferty) M:f0->F1 - C₂H₄ F2 [M-C₃H₇]⁺ m/z = 111 Loss of propyl radical M:f0->F2 - C₃H₇• F3 [C₃H₅N₂O]⁺ m/z = 97 Ring Cleavage M:f0->F3 - N₂, - C₂H₅ F4 [C₂H₅N]⁺ m/z = 43 Propylamino fragment M:f0->F4 Side-chain cleavage F2:f0->F3 - N₂

Caption: Predicted major fragmentation pathways for the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

3.1. Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will help in observing exchangeable protons (NH, OH). The predicted shifts are based on the analysis of similar heterocyclic systems.[5][6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5Broad Singlet1HOH (ol form) or N(2)H (one form)Acidic, exchangeable proton on heteroatom. Broadness due to H-bonding and exchange.
~8.0 - 8.5Broad Singlet1HNH (propylamino)Amine proton, coupled to adjacent CH₂, may appear broad.
~7.8 - 8.1Singlet1HC(6)-H Aromatic proton on the electron-deficient triazine ring, shifted downfield.
~3.2 - 3.4Quartet (q)2H-NH-CH₂- Methylene group adjacent to the electron-withdrawing amine and triazine ring.
~1.5 - 1.7Sextet (sxt)2H-CH₂-CH₂- Methylene group coupled to two adjacent CH₂ groups.
~0.9 - 1.0Triplet (t)3H-CH₃ Terminal methyl group of the propyl chain.

3.2. Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide critical information about the carbon environment, particularly for the triazine ring carbons, which are highly sensitive to substitution and tautomerism.

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C(3)=O Carbonyl-like carbon in the predominant triazin-3-one tautomer.
~155 - 160C(5) Carbon attached to the amino group, significantly influenced by nitrogen's lone pair.
~145 - 150C(6) Carbon bearing a hydrogen atom in the heteroaromatic ring.
~42 - 45-NH-CH₂- Aliphatic carbon directly attached to the secondary amine nitrogen.
~22 - 25-CH₂-CH₂- Central aliphatic carbon of the propyl chain.
~11 - 13-CH₃ Terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, providing direct evidence for the proposed structure.

4.1. Predicted Characteristic Absorption Bands (Solid State, KBr)

The IR spectrum will be crucial for discerning the dominant tautomeric form in the solid state. The presence of a strong C=O stretch would favor the triazin-3-one form, while a strong, broad O-H band would suggest the triazin-3-ol.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3500Medium, BroadN-H StretchPropylamino N-H
3100 - 3300Strong, BroadO-H Stretch or N-H StretchHydroxyl (-ol) or Ring N-H (-one)
2850 - 2960Medium-StrongC-H StretchPropyl group C-H bonds
~1680 - 1720Strong, SharpC=O StretchTriazin-3-one tautomer
~1620 - 1650Medium-StrongC=N StretchTriazine ring vibrations
~1550 - 1600MediumN-H BendPropylamino N-H deformation
~1200 - 1300MediumC-N StretchC-N bonds of the amine and ring

The analysis of propylamine's IR spectrum shows characteristic N-H stretching vibrations between 3300 and 3500 cm⁻¹.[7] The triazine ring itself will exhibit complex vibrations, with C=N stretching typically appearing in the 1620-1650 cm⁻¹ region.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing its conjugated system.

5.1. Predicted Absorption Maxima (λ_max)

The conjugated 1,2,4-triazine system is expected to exhibit characteristic π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) can be sensitive to solvent polarity.

Predicted λ_max (nm)Transition TypeChromophore
~270 - 290π → π1,2,4-Triazine conjugated system
~330 - 350n → πNon-bonding electrons on N and O atoms

Studies on other triazine derivatives have shown similar absorption patterns.[10][11][12] A researcher should perform a solvatochromism study (e.g., in hexane vs. ethanol) to confirm the nature of these transitions. A blue shift (hypsochromic) in the n → π* band upon increasing solvent polarity would be expected.

Integrated Workflow for Structural Confirmation

No single technique is sufficient for full characterization. The following workflow illustrates a logical, self-validating approach to confirming the identity and purity of a newly synthesized batch of 5-(propylamino)-1,2,4-triazin-3-ol.

workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Analysis cluster_secondary Detailed Structural Elucidation cluster_final Final Confirmation synthesis Synthesize Compound (e.g., via cyclocondensation) purify Purify Sample (Recrystallization / Chromatography) synthesis->purify lcms LC-MS Analysis - Check Purity - Confirm [M+H]⁺ purify->lcms ir FT-IR Spectroscopy - Identify Functional Groups - Assess Tautomerism purify->ir hrms HRMS (ESI-TOF) - Determine Elemental Composition lcms->hrms nmr_1d 1D NMR (¹H, ¹³C) - Map C-H Framework ir->nmr_1d Tautomer info informs NMR hrms->nmr_1d nmr_2d 2D NMR (COSY, HSQC) - Confirm Atom Connectivity nmr_1d->nmr_2d final Data Integration & Archiving - Compare all data with predictions - Confirm Structure & >95% Purity nmr_2d->final

Caption: A logical workflow for the comprehensive characterization of the target compound.

Appendix: Standardized Experimental Protocols

7.1. Protocol for NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Acquisition: Record ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO at 39.52 ppm).

7.2. Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer via direct infusion or LC-coupling.

  • Ionization: Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Analysis: Compare the measured exact mass to the theoretically calculated mass. A mass accuracy of <5 ppm is required for confident formula assignment.

7.3. Protocol for FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100-150 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

7.4. Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Create a dilute solution (~10⁻⁵ M) such that the maximum absorbance is between 0.5 and 1.0 AU.[13]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

References

  • (No author listed). An Energetic Triazolo-1,2,4-Triazine and its N-Oxide.
  • (No author listed). 1H- and 13C-NMR for - The Royal Society of Chemistry.
  • Brown, D. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes.
  • (No author listed). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences.
  • (No author listed). Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives - ePrints Soton. (2015).
  • (No author listed). Scholars research library Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu.
  • Al-Majid, A. M., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO 3 )] n : A Potent Anticancer and Antimicrobial Agent. MDPI.
  • (No author listed). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A - Der Pharma Chemica.
  • (No author listed). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative - MDPI. (2022).
  • (No author listed). Chapter 3 – Structural characterization of triazines. - TDX.
  • (No author listed). Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • (No author listed). Synthesis and mass spectra of some 1-aroylamino-5-arylaminomethyl-1,2,3-triazoles.
  • (No author listed). Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials - PMC.
  • (No author listed). Normalized UV-vis absorption spectra of 1b in different solvents. The... - ResearchGate.

Sources

Exploratory

The Propitious Biological Landscape of 5-(propylamino)-1,2,4-triazin-3-ol: A Technical Guide for Drug Discovery and Development

Foreword: The Architectural Versatility of the 1,2,4-Triazine Scaffold The 1,2,4-triazine nucleus stands as a privileged scaffold in the realm of medicinal and agricultural chemistry. Its inherent electronic properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Versatility of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus stands as a privileged scaffold in the realm of medicinal and agricultural chemistry. Its inherent electronic properties and the capacity for diverse substitutions at its carbon and nitrogen atoms have rendered it a cornerstone for the development of a multitude of biologically active agents.[1] This technical guide delves into the predicted biological activities of a specific, yet under-explored derivative, 5-(propylamino)-1,2,4-triazin-3-ol. In the absence of direct empirical data for this molecule, this document will synthesize the vast body of knowledge surrounding structurally analogous 1,2,4-triazine compounds to construct a robust, predictive framework of its potential herbicidal, antiviral, and anticancer properties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical underpinning but also actionable experimental protocols to empirically validate the predicted activities.

I. Herbicidal Potential: A Photosynthetic Disruptor in Waiting

The 1,2,4-triazine core is a well-established pharmacophore in the herbicide industry.[2] The primary mechanism of action for many triazine-based herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[3][4]

Predicted Mechanism of Action

It is highly probable that 5-(propylamino)-1,2,4-triazin-3-ol exerts its herbicidal effects by binding to the D1 protein within the PSII complex. This binding event is thought to competitively displace plastoquinone, a crucial electron carrier, thereby disrupting the photosynthetic electron transport chain.[5] This disruption leads to a cascade of inhibitory effects, including the cessation of ATP and NADPH production, ultimately resulting in plant cell death. The key symptom of this mode of action is chlorosis, or the yellowing of leaves, followed by necrosis.[2]

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of 5-amino-1,2,4-triazine derivatives is profoundly influenced by the nature of the substituent at the 5-position. The propylamino group in the target molecule is a key determinant of its potential activity. The lipophilicity and steric bulk of this group will govern its ability to penetrate the plant cuticle and bind effectively to the D1 protein.

Substituent at 5-position Observed Herbicidal Activity Reference
Unsubstituted aminoModerate
Alkylamino (e.g., ethylamino, propylamino)Generally increased activity
DialkylaminoOften potent activity
ArylaminoVariable activity

This table summarizes general trends observed in the literature and is intended for illustrative purposes.

Experimental Protocol: Whole-Plant Bioassay for Herbicidal Activity

This protocol outlines a robust method for assessing the pre- and post-emergence herbicidal activity of 5-(propylamino)-1,2,4-triazin-3-ol.[6]

1. Plant Material and Growth Conditions:

  • Select a panel of representative weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species for selectivity testing (e.g., Zea mays).

  • Grow plants from seed in a greenhouse under controlled conditions (25-30°C, 16h light/8h dark cycle).

2. Preparation of Test Solutions:

  • Dissolve 5-(propylamino)-1,2,4-triazin-3-ol in a suitable solvent (e.g., acetone) and prepare a stock solution.

  • Prepare a series of dilutions (e.g., 10, 50, 100, 500 ppm) in a water-acetone mixture containing a surfactant (e.g., Tween-20) to ensure uniform application.

3. Pre-emergence Application:

  • Sow seeds in pots filled with a standardized soil mix.

  • Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer.

  • Water the pots and place them in the greenhouse.

4. Post-emergence Application:

  • Grow plants to the 2-3 leaf stage.

  • Apply the test solutions evenly to the foliage of the plants until runoff.

5. Evaluation:

  • After 14-21 days, visually assess the percentage of weed control and crop injury using a rating scale (0 = no effect, 100 = complete kill).

  • For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass and calculate the percentage inhibition relative to the untreated control.

6. Data Analysis:

  • Calculate the GR50 (the concentration required to inhibit growth by 50%) for each species.

II. Antiviral Prospects: Targeting Viral Replication

The 1,2,4-triazine scaffold is also a recurring motif in the design of antiviral agents, particularly against RNA viruses.[7][8] The structural similarity of some triazine derivatives to purine nucleosides allows them to interfere with viral nucleic acid synthesis.

Predicted Mechanism of Action

A plausible mechanism of antiviral action for 5-(propylamino)-1,2,4-triazin-3-ol is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[9][10] This enzyme is essential for the replication of the genomes of many RNA viruses. By binding to the active site or an allosteric site of RdRp, the compound could prevent the synthesis of new viral RNA, thereby halting viral propagation. Another potential mechanism could involve the induction of the host's innate immune response, such as the production of interferons.[10]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of 1,2,4-triazine derivatives is highly dependent on the specific substitutions on the triazine ring. The presence of an amino group at the 5-position and a hydroxyl (or keto) group at the 3-position are features found in some biologically active nucleoside analogs.

Structural Feature Potential Impact on Antiviral Activity Reference
5-amino groupMay mimic the amino group of purine bases, facilitating interaction with viral enzymes.[11]
3-hydroxyl group (keto tautomer)Can form hydrogen bonds within the active site of target enzymes.
Propyl group at the 5-amino positionInfluences solubility, cell permeability, and binding affinity.[11]

This table presents a predictive analysis based on known antiviral pharmacophores.

Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction Assay)

This protocol describes a common method to evaluate the in vitro antiviral activity of a compound by measuring the reduction of the virus-induced cytopathic effect (CPE).[12][13]

1. Cell and Virus Culture:

  • Culture a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) in 96-well plates until a confluent monolayer is formed.

  • Prepare a stock of the target virus with a known titer.

2. Cytotoxicity Assay (MTT Assay):

  • Before assessing antiviral activity, determine the cytotoxicity of 5-(propylamino)-1,2,4-triazin-3-ol on the host cells.

  • Treat the cells with a serial dilution of the compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[14][15]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.[16][17]

  • Calculate the 50% cytotoxic concentration (CC50).

3. Antiviral Assay:

  • Remove the culture medium from the confluent cell monolayers.

  • Infect the cells with the virus at a low multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.

  • Include untreated, infected wells (virus control) and untreated, uninfected wells (cell control).

  • Incubate the plates until CPE is observed in 80-90% of the virus control wells.

  • Assess cell viability using the MTT assay as described above.

4. Data Analysis:

  • Calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits the viral CPE by 50%.

  • Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

III. Anticancer Potential: A Multi-pronged Attack on Malignancy

The 1,2,4-triazine framework is present in numerous compounds with demonstrated anticancer activity.[18][19] These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[20][21]

Predicted Mechanism of Action

Given the structural features of 5-(propylamino)-1,2,4-triazin-3-ol, several anticancer mechanisms are plausible. The compound may act as an inhibitor of protein kinases, such as mTOR or cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells.[21] The triazine ring can function as a bioisostere of purines, potentially interfering with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR).[22] Furthermore, some triazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,2,4-triazine derivatives is highly tunable through chemical modification. The nature of the substituents at positions 3, 5, and 6 of the triazine ring plays a critical role in determining the potency and selectivity of these compounds.

Substituent Position Influence on Anticancer Activity Reference
5-amino groupCan be crucial for binding to the target enzyme. The nature of the alkyl or aryl substituent modulates activity.[23]
3-hydroxyl/keto groupCan participate in hydrogen bonding interactions with the target protein.
Other ring positions (if substituted)Can be modified to improve pharmacokinetic properties and target selectivity.[24]

This table provides a general overview of SAR for anticancer 1,2,4-triazines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of a compound against cancer cell lines.[15]

1. Cell Culture:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

  • Seed the cells at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Prepare a stock solution of 5-(propylamino)-1,2,4-triazin-3-ol in a suitable solvent (e.g., DMSO).

  • Treat the cells with a range of concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

  • Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

3. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.

IV. Visualizing the Pathways and Workflows

Diagrams of Predicted Mechanisms and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a potential mechanism of action and a typical experimental workflow.

Herbicidal_Mechanism cluster_PSII Photosystem II (PSII) D1_protein D1 Protein Plastoquinone Plastoquinone D1_protein->Plastoquinone Blocks Binding of Electron_Transport Photosynthetic Electron Transport Plastoquinone->Electron_Transport Mediates Triazine 5-(propylamino)-1,2,4-triazin-3-ol Triazine->D1_protein Binds to ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Drives Plant_Death Plant Death ATP_NADPH->Plant_Death Cessation leads to

Caption: Predicted herbicidal mechanism of 5-(propylamino)-1,2,4-triazin-3-ol.

Antiviral_Workflow start Start: In Vitro Antiviral Screening cytotoxicity 1. Cytotoxicity Assay (CC50) on Host Cells start->cytotoxicity antiviral_assay 2. Antiviral Assay (EC50) (e.g., CPE Reduction) cytotoxicity->antiviral_assay data_analysis 3. Data Analysis antiviral_assay->data_analysis si_calculation Calculate Selectivity Index (SI = CC50 / EC50) data_analysis->si_calculation end End: Identify Lead Compound si_calculation->end

Caption: General workflow for in vitro antiviral activity screening.

V. Conclusion: A Call to Empirical Investigation

While direct experimental data for 5-(propylamino)-1,2,4-triazin-3-ol is currently lacking, the extensive literature on analogous 1,2,4-triazine derivatives provides a strong foundation for predicting its biological activity profile. The structural features of this molecule suggest a high probability of it exhibiting herbicidal, antiviral, and/or anticancer properties. This technical guide has aimed to provide a comprehensive and scientifically grounded rationale for these predictions, coupled with detailed experimental protocols to facilitate the empirical validation of these hypotheses. It is our hope that this document will serve as a catalyst for further research into this promising, yet unexplored, chemical entity, potentially leading to the discovery of novel therapeutic agents or agrochemicals.

VI. References

  • ResearchGate. (n.d.). The Mode of Action of Triazine Herbicides in Plants. [Link]

  • MDPI. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

  • Patsnap Synapse. (2024). What is Triazavirin used for?[Link]

  • Taylor & Francis Online. (n.d.). Triazine – Knowledge and References. [Link]

  • MDPI. (2026). Exploring s-triazine derivatives as anticancer agents. [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Triazavirin?[Link]

  • PMC. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • Bio-protocol. (2017). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. [Link]

  • IntechOpen. (2015). Triazine Herbicides in the Environment. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. [Link]

  • Bentham Science. (2023). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. [Link]

  • PMC. (n.d.). Triazavirin—A Novel Effective Antiviral Drug. [Link]

  • Minnesota Pollution Control Agency. (n.d.). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. [Link]

  • PMC. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • ResearchGate. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • Karger Publishers. (2008). Mode of Action of the Antiphytoviral Compound 2,4-Dioxohexahydro-1,3,5-triazine (5-Azadihydrouracil). [Link]

  • ResearchGate. (n.d.). 1,3,5‐Triazines as antiviral agents. [Link]

  • ResearchGate. (2025). Structure-activity relationships of new antiviral compounds. [Link]

  • PennState Extension. (2025). Testing for and Deactivating Herbicide Residues. [Link]

  • ResearchGate. (n.d.). (PDF) Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. [Link]

  • PMC. (n.d.). Structure-activity relationships of new antiviral compounds. [Link]

  • MDPI. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. [Link]

  • PMC. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]

  • J-Stage. (n.d.). Synthesis and Antiviral Activities of Some 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]

  • PubMed. (n.d.). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • PMC. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, antiviral activity and structure–activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas and products of their cyclization. [Link]

  • MDPI. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Mechanics, and Applications of 5-(Propylamino)-1,2,4-triazin-3-ol (CAS: 459212-80-7)

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the 1,2,4-triazine scaffold represents a privileged pharmacophore. Specifically, 5-(propylamino)-1,2,4-triazin-3-ol (CAS: 459...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 1,2,4-triazine scaffold represents a privileged pharmacophore. Specifically, 5-(propylamino)-1,2,4-triazin-3-ol (CAS: 459212-80-7) serves as a highly versatile, low-molecular-weight building block. While historically recognized for their utility in herbicidal formulations, 1,2,4-triazine derivatives have seen a renaissance in drug discovery due to their potent antiviral, anticancer, and anti-inflammatory properties[1].

As a Senior Application Scientist, I have observed that the true value of CAS 459212-80-7 lies in its tautomeric flexibility and its ability to act as a stable cyclic urea bioisostere. This guide provides an in-depth mechanistic analysis of its physicochemical properties, pharmacological target engagement, and a field-proven, self-validating synthetic workflow designed for high-yield isolation.

Physicochemical Profiling & Structural Dynamics

A fundamental understanding of the molecule's physical chemistry is required before deploying it in complex synthetic pathways. The compound exists in a dynamic tautomeric equilibrium between the 1,2,4-triazin-3-ol (enol) and 1,2,4-triazin-3(2H)-one (keto) forms. In physiological aqueous environments and polar organic solvents, the equilibrium heavily favors the 3(2H)-one form. This is a critical mechanistic feature, as the resulting cyclic urea motif provides a highly stable hydrogen-bond donor/acceptor pair essential for docking into enzyme active sites.

Table 1: Physicochemical Profile of CAS 459212-80-7
PropertyValueCausality / Significance in Development
CAS Number 459212-80-7Unique registry identifier for the 5-propylamino derivative.
Chemical Formula C6H10N4ODictates the mass-to-charge ratio (m/z 155.1[M+H]+) for LC-MS validation.
Molecular Weight 154.17 g/mol Low molecular weight ensures high Ligand Efficiency (LE) in drug design.
Tautomeric State 3-ol 3(2H)-oneThe 3(2H)-one form predominates, providing structural stability against hydrolysis.
H-Bond Donors 2Essential for anchoring the molecule to target enzyme active site residues.
H-Bond Acceptors 3Facilitates solubility and secondary dipole interactions in aqueous media.

Pharmacological Target Engagement: The 5-Lipoxygenase Axis

One of the most significant applications of 1,2,4-triazin-3-one derivatives is their role as selective inhibitors of 5-Lipoxygenase (5-LOX) , a key enzyme in the inflammatory arachidonic acid cascade[2].

Historically, earlier 5-LOX inhibitors like phenidone (a pyrazoline derivative) failed in clinical development because their reactive hydrazine-like intermediates caused severe methemoglobinemia (the oxidation of hemoglobin, destroying its oxygen-carrying capacity)[3]. By substituting the pyrazoline core with a 1,2,4-triazin-3-one core (such as the scaffold provided by CAS 459212-80-7), researchers successfully engineered out this toxicity. The cyclic urea functionality of the triazine ring resists in vivo metabolic hydrolysis, preventing the release of toxic hydrazine byproducts while maintaining potent allosteric inhibition of 5-LOX[2][3].

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation HPETE 5-HPETE Intermediate LOX5->HPETE Catalytic Conversion LTA4 Leukotriene A4 HPETE->LTA4 Dehydration Inflammation Inflammatory Response LTA4->Inflammation Downstream Signaling Inhibitor 1,2,4-triazin-3-one Core (CAS: 459212-80-7) Inhibitor->LOX5 Competitive/Allosteric Inhibition

Mechanism of 5-LOX inhibition by 1,2,4-triazin-3-one derivatives.

Mechanistic Synthesis Workflow & Causality

The synthesis of 5-alkylamino-1,2,4-triazines requires precise control over thermodynamics and nucleophilic sequences. The following protocol outlines the synthesis of 5-(propylamino)-1,2,4-triazin-3-ol from standard precursors[4][5]. I have detailed the causality behind each step so that bench scientists understand the "why" behind the "what," allowing for intelligent troubleshooting.

Step 1: Precursor Activation
  • Action: Dissolve ethyl 3-amino-2,3-dioxopropanoate (or a corresponding amidrazone) in anhydrous ethanol under an inert argon atmosphere.

  • Causality: Anhydrous conditions are strictly enforced to prevent premature hydrolysis of the ester group. Ethanol is selected over methanol or DMF because its specific dielectric constant optimally stabilizes the transition state during the subsequent nucleophilic attack without promoting unwanted transesterification.

Step 2: Amination (Propylamine Addition)
  • Action: Add a 1.1 stoichiometric equivalent of propylamine dropwise to the solution at 0°C with vigorous stirring.

  • Causality: The dropwise addition at low temperature is a critical control measure for the exothermic nucleophilic acyl substitution. If the amine is added as a bolus at room temperature, the localized thermal spike will cause dimerization or degradation of the highly reactive dioxopropanoate precursor.

Step 3: Intramolecular Cyclization
  • Action: Elevate the temperature and reflux the mixture (78°C) for exactly 2 hours.

  • Causality: The thermal energy overcomes the activation barrier required for intramolecular condensation (ring closure). The 2-hour timeframe is a self-validating window; extending the reflux leads to thermodynamic degradation (ring opening), while shortening it leaves unreacted acyclic intermediates in the matrix[4].

Step 4: Isolation and Purification
  • Action: Quench the reaction with cold distilled water, extract the aqueous layer with dichloromethane (DCM, 3x), dry over anhydrous MgSO4, and recrystallize the crude solid from an ethanol/water gradient.

  • Causality: Quenching abruptly shifts the solubility equilibrium, precipitating the product. DCM extraction effectively isolates the organic-soluble triazine from water-soluble unreacted amines. Recrystallization ensures the >98% purity threshold required for sensitive downstream biological assays.

Workflow Step1 Precursor Activation (Anhydrous EtOH, Argon) Step2 Amination (Propylamine, 0°C, Dropwise) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Cyclization (Reflux 78°C, 2h) Step2->Step3 Thermal Condensation Step4 Isolation & Purification (DCM Extraction, Recrystallization) Step3->Step4 Crude Precipitation QC Analytical Validation (NMR, LC-MS Feedback Loop) Step4->QC Yield > 75%, Purity > 98%

Step-by-step synthetic workflow for 5-(propylamino)-1,2,4-triazin-3-ol.

Self-Validating Analytical Protocol

To ensure the trustworthiness of the synthesized CAS 459212-80-7 batch, a closed-loop analytical validation must be performed. Do not proceed to biological assays without confirming the following parameters:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation: A dominant peak at m/z 155.1 [M+H]+ must be observed, confirming the exact molecular weight.

    • Feedback Loop: The presence of a mass peak at m/z 173 indicates an uncyclized, hydrated intermediate. If observed, the batch must be returned to Step 3 for extended thermal cyclization.

  • ^1H NMR (DMSO-d6, 400 MHz):

    • Validation: Look for the characteristic triplet of the propyl terminal methyl group near δ 0.9 ppm and the broad singlet of the secondary amine (NH) proton.

    • Feedback Loop: The complete absence of an ethyl ester quartet ( δ 4.2 ppm) is your primary indicator that the amination and ring closure were successful.

  • ^13C NMR (DMSO-d6, 100 MHz):

    • Validation: The carbonyl carbon (C=O) of the triazin-3-one ring must appear highly deshielded, typically around δ 166 ppm [4]. If this peak is shifted significantly upfield, it indicates a failure in the formation of the cyclic urea motif.

References

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. URL: [Link]

  • Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry. URL: [Link]

  • Nefzi, A., et al. (2013). Parallel Synthesis of 1,6-Disubstituted-1,2,4-triazin-3-ones on Solid-Phase. ACS Combinatorial Science. URL: [Link]

  • Malik, S., & Khan, S. A. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 505-516. URL: [Link]

Sources

Exploratory

Foreword: The Strategic Imperative for Investigating Novel 1,2,4-Triazine Scaffolds

An In-Depth Technical Guide to the Initial Investigation of 5-(propylamino)-1,2,4-triazin-3-ol The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Initial Investigation of 5-(propylamino)-1,2,4-triazin-3-ol

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Derivatives of this nucleus have demonstrated a wide spectrum of pharmacological properties, including potent anticancer, antidepressant, antioxidant, and antihypertensive effects.[4][5][6][7] The inherent drug-like properties of the triazine ring system make it a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for the initial scientific investigation of a specific, novel derivative: 5-(propylamino)-1,2,4-triazin-3-ol. As a Senior Application Scientist, my objective is to present a logical, field-proven workflow that not only outlines experimental protocols but also elucidates the scientific rationale behind each step. This document is designed for researchers, scientists, and drug development professionals, providing a self-validating system for the preliminary assessment of this promising compound.

Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physical and chemical properties is the bedrock of its development. This section details the predicted physicochemical parameters of 5-(propylamino)-1,2,4-triazin-3-ol and proposes a robust synthetic route.

Predicted Physicochemical Properties

While experimental data for 5-(propylamino)-1,2,4-triazin-3-ol is not yet widely available, computational models based on its structure allow for the prediction of key physicochemical properties. These parameters are crucial for anticipating its behavior in biological systems and for designing appropriate experimental conditions.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C6H10N4ODefines the elemental composition.
Molecular Weight 154.17 g/mol Influences absorption and distribution; values <500 Da are generally preferred.
logP 0.85Indicates lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 84.2 ŲPredicts drug transport properties; values <140 Ų are associated with good oral bioavailability.
Hydrogen Bond Donors 3Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4Influences solubility and receptor binding.

Note: These values are computationally predicted and require experimental verification.

Proposed One-Pot Synthesis

One-pot synthesis methodologies are advantageous for their efficiency, reduced waste, and simplified purification processes.[8] A plausible and efficient route for the synthesis of 5-(propylamino)-1,2,4-triazin-3-ol involves the condensation of a suitable amidrazone with a 1,2-dicarbonyl compound, a common strategy for forming the 1,2,4-triazine ring.[3][8]

Protocol 1: One-Pot Synthesis of 5-(propylamino)-1,2,4-triazin-3-ol

  • Reaction Setup: In a round-bottom flask, dissolve propylamidrazone (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent such as ethanol.

  • Condensation: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_workflow Synthesis Workflow start Reactants: Propylamidrazone Glyoxylic Acid solvent Dissolve in Ethanol + Acetic Acid Catalyst start->solvent reflux Heat to Reflux (4-6 hours) solvent->reflux tlc Monitor by TLC reflux->tlc In-process control cool Cool to Room Temperature reflux->cool Upon completion tlc->reflux precipitate Product Precipitation cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Under Vacuum filter->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify product Final Product: 5-(propylamino)-1,2,4-triazin-3-ol purify->product

Caption: General workflow for the one-pot synthesis of 5-(propylamino)-1,2,4-triazin-3-ol.

Analytical Characterization

Unambiguous structural confirmation of the synthesized compound is critical. A combination of spectroscopic methods should be employed for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of protons and carbons.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight, confirming the molecular formula.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H, C=O, and C=N bonds.[1][9]

In Vitro Biological Evaluation: A Tiered Approach

The broad biological activity of 1,2,4-triazine derivatives, particularly in oncology, provides a strong rationale for initiating the investigation with cancer cell-based assays.[2][6][12]

Rationale for In Vitro Screening

Preliminary in vitro screening is a cost-effective and high-throughput method to identify compounds with cytotoxic or cytostatic activity against cancer cell lines.[13] This initial step is crucial for prioritizing compounds for further, more intensive preclinical development.[13]

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(propylamino)-1,2,4-triazin-3-ol in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze G cluster_pathway Potential Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates/ Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound 5-(propylamino)-1,2,4-triazin-3-ol Compound->PDK1 Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition of PDK1 by the compound.

Preliminary In Vivo Assessment

Promising results from in vitro studies warrant a preliminary investigation in an animal model to assess efficacy and safety.

Rationale for In Vivo Studies

In vivo studies provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effect on the body) that cannot be obtained from in vitro models. These studies are essential for evaluating the therapeutic potential and toxicity profile of a drug candidate. [4]

Xenograft Tumor Model

A common preclinical model for cancer drug evaluation is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Protocol 4: Murine Xenograft Model

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 5-(propylamino)-1,2,4-triazin-3-ol via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Also, monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Interpretation and Future Directions

The initial investigation will generate a wealth of data that needs to be synthesized to make a go/no-go decision for further development.

  • Efficacy: A potent IC50 value in the low micromolar or nanomolar range in cytotoxicity assays, coupled with significant tumor growth inhibition in the xenograft model, would be a strong indicator of efficacy.

  • Safety: A lack of significant weight loss or other signs of distress in the animal model suggests a favorable preliminary safety profile.

  • Mechanism: Confirmation of a specific molecular target, such as a protein kinase, provides a clear mechanism of action and facilitates further optimization.

If the initial investigation yields positive results, future directions would include lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and evaluation in more advanced preclinical models.

References

  • A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery. Benchchem.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed.
  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Semantic Scholar.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review.
  • Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online.
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • Synthesis and in Vitro Evaluation of Novel Triazine Analogues as Anticancer Agents and Their Interaction Studies With Bovine Serum Albumin. PubMed.
  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Bentham Science.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
  • One-Pot Synthesis of 1,2,4-Triazine Derivatives: Applic
  • 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one | C10H9N3O. PubChem.
  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library.
  • 1,2,4-Triazolo[1,5-a]t[4][5][13]riazines (5-Azapurines): Synthesis and Biological Activity. (PDF).

  • 15875-13-5 | CAS D
  • 1,2,4-Triazin-3(2H)-one,5-(propylamino)-(9CI). NextSDS.
  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines | Request PDF.
  • Pyrazolo[5,1-c]t[13][14][15]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol. Semantic Scholar.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H). PubMed.
  • Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. PubMed.
  • 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents. PubMed.

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Foundational

Discovery and Synthesis of Novel Triazine Compounds: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of rational drug design. Among these, the triazine scaffold—specifically the 1,3,5-triazine (s-triazine) and 1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of rational drug design. Among these, the triazine scaffold—specifically the 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers—has emerged as a highly privileged pharmacophore[1]. Their unique electronic properties, characterized by low resonance energy and high susceptibility to nucleophilic aromatic substitution (SNAr), make them ideal hubs for modular, combinatorial synthesis[2].

This technical guide bypasses basic theoretical overviews to deliver field-proven insights into the synthesis, functionalization, and biological evaluation of novel triazine compounds. By dissecting the causality behind specific experimental conditions, this whitepaper provides a robust, self-validating framework for developing triazine-based therapeutics.

Structural Rationale: Why the Triazine Pharmacophore?

From a process chemistry standpoint, the decision to build a library around a triazine core is driven by its predictable reactivity and spatial geometry. Unlike benzene, the substitution of three carbon-hydrogen units with nitrogen atoms significantly lowers the ring's resonance energy[3].

This electron-deficient nature transforms the ring into a weak base and an exceptional electrophile. Consequently, triazines strongly favor nucleophilic attack over electrophilic substitution[3]. The planar s-triazine core acts as a rigid, tri-directional linker that can orient three distinct pharmacophoric groups in a well-defined 3D space. This geometry is highly effective for optimizing complementary interactions—such as hydrogen bonding and π-π stacking—with target protein binding pockets, particularly in kinase and G-protein coupled receptor (GPCR) domains[4].

Sequential Nucleophilic Aromatic Substitution (SNAr) Dynamics

The synthesis of 1,3,5-triazine derivatives almost exclusively begins with an inexpensive, highly reactive precursor: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT)[4]. The three chlorine atoms are sequentially replaced by nucleophiles (amines, alcohols, thiols).

The causality behind our experimental design lies in the progressive electronic deactivation of the ring:

  • First Substitution (0–5 °C): The highly electron-deficient TCT reacts violently with nucleophiles. Strict cryogenic control is mandatory to arrest the reaction at the mono-substituted stage, ensuring 100% regioselectivity.

  • Second Substitution (Room Temperature): The introduction of the first electron-donating group (e.g., an amine) partially replenishes the ring's electron density. Replacing the second chlorine now requires a higher activation energy, smoothly achieved at ambient temperature.

  • Third Substitution (80–150 °C): The di-substituted intermediate is significantly deactivated. Forcing conditions (reflux, microwave irradiation, or ultrasound) and phase-transfer catalysts are required to displace the final, highly recalcitrant chlorine atom[4].

Triazine_SNAr TCT Cyanuric Chloride (TCT) Mono Mono-substituted Intermediate TCT->Mono Nucleophile 1 0-5 °C Di Di-substituted Intermediate Mono->Di Nucleophile 2 Room Temp Tri Tri-substituted Triazine Lead Di->Tri Nucleophile 3 Ultrasound / MW

Sequential SNAr of cyanuric chloride modulated by temperature.

Self-Validating Experimental Protocol: Green Synthesis of 1,3,5-Triazines

Traditional reflux methods for triazine functionalization often suffer from prolonged reaction times (5–6 hours) and thermal degradation of sensitive functional groups[5]. The following protocol leverages ultrasound-assisted green chemistry to synthesize 4,6-disubstituted-N-phenyl-1,3,5-triazin-2-amines with high yields and minimal byproduct formation.

Step 1: Mono-alkylation (Temperature-Controlled Regioselectivity)
  • Procedure: Dissolve cyanuric chloride (1.0 equiv.) in anhydrous Tetrahydrofuran (THF). Cool the reactor to -5 °C using an ice-salt bath. Dropwise add a solution of 2-chloroaniline (1.0 equiv.) and Na₂CO₃ (1.0 equiv.) in THF. Stir for 2 hours while maintaining temperature.

  • Causality: THF is chosen for its aprotic nature and excellent solubilizing properties at sub-zero temperatures. Na₂CO₃ acts as an acid scavenger to neutralize the generated HCl. If HCl is not scavenged, it will protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction.

Step 2: Di-substitution via Amidation
  • Procedure: To the isolated mono-substituted intermediate in THF, add morpholine (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv.). Stir at room temperature for 4 hours.

  • Causality: Morpholine is a secondary amine with strong nucleophilicity. DIPEA is utilized as a sterically hindered, non-nucleophilic base. It efficiently traps the secondary equivalent of HCl without competing with morpholine for the electrophilic carbon on the triazine ring.

Step 3: Tri-substitution (Ultrasound-Assisted)
  • Procedure: Mix the di-substituted intermediate (1.0 equiv.), a selected terminal amine (1.5 equiv.), Na₂CO₃ (2.0 equiv.), and tetrabutylammonium bromide (TBAB, 10 mol%) in a catalytic amount of DMF/Water. Subject the mixture to ultrasonic irradiation at room temperature for 30–35 minutes[5].

  • Causality: The di-substituted ring is highly deactivated. TBAB acts as a phase-transfer catalyst, increasing the effective concentration of the nucleophile at the phase interface. Ultrasound induces acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized extreme temperatures and pressures that overcome the high activation energy barrier without bulk heating, preserving molecular integrity and boosting yields up to 87%[5].

Self-Validation & Quality Control Metrics

A robust protocol must be a self-validating system. Successful progression through the SNAr steps is monitored via Thin-Layer Chromatography (TLC). Final structural confirmation must include:

  • FT-IR: Disappearance of the C-Cl stretching band (~800 cm⁻¹) and the appearance of N-H (~3300 cm⁻¹) and C=N (~1550 cm⁻¹) stretching frequencies.

  • ¹³C-NMR: The highly symmetrical nature of the TCT carbons (~170 ppm) will split into distinct, separate signals as symmetry is broken during sequential substitution, providing definitive proof of regiochemistry.

Therapeutic Applications & Structure-Activity Relationship (SAR)

Triazine derivatives exhibit profound polypharmacology. Recent drug discovery campaigns have validated their efficacy as targeted kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and GPCR ligands (e.g., 5-HT7 receptor antagonists)[6][7].

Pathway Drug s-Triazine Derivative PI3K PI3K Kinase Drug->PI3K Competitive Inhibition mTOR mTOR Complex Drug->mTOR Allosteric Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Downregulated mTOR->Proliferation Downregulated

Mechanism of action for triazine-based PI3K/mTOR dual inhibitors.

Quantitative Biological Activity of Novel Triazines

The modularity of the triazine core allows for rapid SAR optimization. The table below summarizes the in vitro efficacy of recently synthesized triazine hybrids across various therapeutic targets:

Compound ClassificationSpecific Target / Cell LineEfficacy Metric (IC₅₀ / Kᵢ)Reference
Dimorpholine-Triazine Hydrazone (Compound 11) MCF-7 (Human Breast Cancer)IC₅₀ = 1.00 µM[7]
Dimorpholine-Triazine Hydrazone (Compound 11) HCT-116 (Colon Carcinoma)IC₅₀ = 0.98 µM[7]
Metformin-Derived 1,3,5-Triazine (HL010183) MDA-MB-231 (Breast Cancer)IC₅₀ = 0.28 mM[8]
Indole-Substituted 1,3,5-Triazine (Compound 2) 5-HT7 Receptor (Neurological)Kᵢ = 8 nM[6]
Indole-Substituted 1,3,5-Triazine (Compound 12) 5-HT7 Receptor (Neurological)Kᵢ = 18 nM[6]

Data Interpretation: The introduction of bulky, electron-rich moieties (like indole or morpholine) to the triazine core significantly enhances binding affinity. For instance, Compound 2 exhibits nanomolar affinity (Kᵢ = 8 nM) for the 5-HT7 receptor, highlighting the triazine ring's ability to act as a bioisostere for traditional central nervous system (CNS) drug scaffolds[6].

References

  • [8] Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Source: PMC / nih.gov. 8

  • [3] Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Source: ResearchGate. 3

  • [1] A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Source: PMC / nih.gov. 1

  • [6] Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Source: MDPI.6

  • [7] Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Source: PMC / nih.gov.7

  • [2] The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Source: Bentham Science Publishers. 2

  • [5] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Source: PMC / nih.gov. 5

  • [4] Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Source: RSC Publishing. 4

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Protocols & Analytical Methods

Method

Application Note: 5-(Propylamino)-1,2,4-triazin-3-ol as a Privileged Scaffold for PDK1 Inhibition in Pancreatic Ductal Adenocarcinoma

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Kinase Inhibition, Metabolic Reprogramming, 3D Tumor Spheroid Assays Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Kinase Inhibition, Metabolic Reprogramming, 3D Tumor Spheroid Assays

Introduction & Mechanistic Rationale

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, hypoxic stroma and near-universal oncogenic KRAS mutations. These factors drive a profound metabolic reprogramming known as the Warburg effect, where cells preferentially utilize aerobic glycolysis over oxidative phosphorylation (OXPHOS) to sustain rapid proliferation and evade apoptosis [1].

A critical node in this metabolic shift is Pyruvate Dehydrogenase Kinase 1 (PDK1) . Upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, shunting pyruvate away from the mitochondria and toward lactate production [2].

5-(propylamino)-1,2,4-triazin-3-ol (5-PAT) and its functionalized derivatives have emerged as highly potent, ATP-competitive inhibitors of PDK1. The 1,2,4-triazine core is a privileged heterocyclic scaffold that effectively mimics the adenine ring of ATP [3]. The propylamino group at the C5 position extends into the hydrophobic pocket of the kinase, while the tautomeric C3-ol/C3-one moiety establishes essential hydrogen bonds with the kinase hinge region, displacing ATP and restoring PDH complex activity [1].

G KRAS Mutant KRAS (Oncogenic Driver) HIF1A HIF-1α (Hypoxia Response) KRAS->HIF1A PDK1 PDK1 (Kinase) HIF1A->PDK1 Upregulates PDH_Inact PDH Complex (Inactive/Phosphorylated) PDK1->PDH_Inact Phosphorylates PDH PDH Complex (Active) PDH->PDH_Inact Glycolysis Aerobic Glycolysis (Warburg Effect) PDH_Inact->Glycolysis Shifts metabolism to Inhibitor 5-PAT Derivatives (1,2,4-triazine scaffold) Inhibitor->PDK1 ATP-competitive Inhibition

Figure 1: Mechanistic rationale for targeting the PDK1/PDH metabolic axis using 5-PAT derivatives in KRAS-mutant PDAC.

Chemical Properties & Formulation Guidelines

Tautomeric Considerations: 5-PAT exists in a dynamic equilibrium between its aromatic 3-ol form and its lactam 3-one form (1,2,4-triazin-3(2H)-one). At physiological pH (7.4), the lactam form predominates. This structural geometry is critical because the N2-H (donor) and C3=O (acceptor) act as a paired pharmacophore to anchor the molecule to the backbone amides of the PDK1 hinge region.

Preparation of Stock Solutions:

  • Solvent Selection: Dissolve 5-PAT powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: 1,2,4-triazines can undergo slow hydrolysis in aqueous environments over prolonged periods. Anhydrous DMSO prevents premature degradation.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO, which alters the compound's solubility and effective concentration.

Experimental Protocols

Protocol A: Cell-Free ADP-Glo™ Kinase Assay for PDK1

This protocol provides a self-validating framework for measuring the direct, ATP-competitive inhibition of recombinant PDK1 by 5-PAT derivatives.

Materials: Recombinant human PDK1 enzyme, PDK1 peptide substrate, ADP-Glo™ Kinase Assay Kit, 384-well low-volume white plates.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Kinase Buffer (40 mM HEPES pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA).

    • Causality: Mg²⁺ is strictly required to coordinate the ATP phosphates for kinase transfer. DTT maintains the catalytic cysteine residues in a reduced state, preventing enzyme aggregation.

  • Compound Pre-Incubation: Add 2 µL of 5-PAT (titrated from 10 µM to 0.1 nM in 1% DMSO) to 2 µL of PDK1 enzyme (10 ng/well). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubating the inhibitor with the enzyme before adding ATP allows the compound to occupy the binding pocket without facing immediate kinetic competition from high local ATP concentrations.

  • Reaction Initiation: Add 1 µL of a mix containing the peptide substrate and ATP. Crucial: The final ATP concentration must be set exactly at its Km​ value for PDK1 (~10 µM).

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity. If ATP is too high, it will outcompete the inhibitor, artificially inflating the apparent IC₅₀.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate by adding 5 µL of ADP-Glo™ Reagent (incubate 40 min) to deplete unreacted ATP, followed by 10 µL of Kinase Detection Reagent (incubate 30 min) to convert ADP to a luminescent signal.

  • Self-Validation (Quality Control): Include a "No Enzyme" control (background) and a "Vehicle" control (max signal). Calculate the Z'-factor for the plate.

    • Validation Metric: A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

Protocol B: 3D Spheroid Viability Assay in KRAS-Mutant PDAC

Standard 2D cell cultures fail to replicate the hypoxic gradients of solid tumors, rendering them poor models for metabolism-targeting drugs. This protocol utilizes 3D spheroids of PSN-1 (KRAS-mutant) cells to naturally upregulate the HIF-1α/PDK1 axis.

Workflow Day0 Day 0 Seed PSN-1 cells in ULA plates Day3 Day 3 Confirm 3D Spheroid Formation Day0->Day3 Day4 Day 3-6 Dose with 5-PAT (0.1 - 100 µM) Day3->Day4 Day7 Day 6 CellTiter-Glo 3D Viability Assay Day4->Day7 Analysis Data Calculate IC50 & Z'-factor Day7->Analysis

Figure 2: Standardized 6-day experimental workflow for evaluating 5-PAT efficacy in 3D PDAC spheroids.

Step-by-Step Workflow:

  • Cell Seeding (Day 0): Harvest PSN-1 cells and resuspend in RPMI-1640 supplemented with 10% FBS. Seed 2,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 200 × g for 5 minutes.

    • Causality: The ULA surface prevents cells from adhering to the plastic, forcing cell-to-cell adhesion. Centrifugation initiates immediate aggregation, ensuring a single, uniform spheroid forms per well.

  • Spheroid Maturation (Day 0-3): Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: This 72-hour window is mandatory. It allows the spheroid to grow beyond 300 µm in diameter, the threshold required to establish a hypoxic core that triggers HIF-1α expression and subsequent PDK1 upregulation.

  • Compound Dosing (Day 3): Carefully remove 50% of the media and replace it with 2X concentrated 5-PAT treatments.

  • Viability Readout (Day 6): Add an equal volume of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes before reading luminescence.

    • Causality: Standard viability reagents cannot penetrate the dense extracellular matrix of a PDAC spheroid. The "3D" specific reagent contains optimized detergents to fully lyse the microtissue, preventing false-positive viability readings.

Data Presentation & Interpretation

To contextualize the efficacy of 5-PAT and its optimized derivatives, quantitative data must be evaluated across both biochemical and cellular models. The table below illustrates expected pharmacological profiles compared to standard clinical agents [1].

Compound / DrugTargetCell-Free PDK1 IC₅₀ (µM)PSN-1 (2D) IC₅₀ (µM)PSN-1 (3D Spheroid) IC₅₀ (µM)
5-PAT (Base Scaffold) PDK10.85 ± 0.1215.4 ± 1.218.2 ± 1.5
5-PAT Derivative (Opt.) PDK10.04 ± 0.012.1 ± 0.33.5 ± 0.4
Dichloroacetate (DCA) PDK1 (Weak)> 50.0> 100.0> 100.0
Gemcitabine (SoC) DNA SynthesisN/A0.05 ± 0.01> 50.0 (Resistance)

Key Insight: While Gemcitabine is highly potent in 2D monolayers, it loses efficacy in 3D spheroids due to the dense stroma and altered metabolism. Conversely, optimized 5-PAT derivatives maintain low-micromolar efficacy in 3D models by directly targeting the metabolic vulnerabilities of the hypoxic core.

References

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., Parrino, B., Cirrincione, G., Dall'Acqua, S., Moro, S., Gandin, V., & Diana, P. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." International Journal of Molecular Sciences, 24(4), 3679.[Link]

  • Peng, Y., et al. (2024). "Phosphoinositide-dependent kinase 1 (PDK1) in cancer: molecular insights and therapeutic strategies." Frontiers in Oncology, 14.[Link]

  • Borzilleri, R. M., Cai, Z. W., Ellis, C., Fargnoli, J., Fura, A., Gerhardt, T., et al. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry, 47(16), 4054–4059.[Link]

Application

Applications of 5-(propylamino)-1,2,4-triazin-3-ol in Cancer Research: Epigenetic Modulation and Antimetabolite Profiling

Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction and Mechanistic Rationale The 1,2,4-triazine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities, particularly in oncology[1]. Among these, derivatives of 6-azacytosine (5-amino-1,2,4-triazin-3-ol) and 6-azauracil have been extensively studied as pyrimidine antagonists and epigenetic modulators[2][3].

5-(propylamino)-1,2,4-triazin-3-ol is a specialized, lipophilic analog of 6-azacytosine. In standard 6-azacytosine, the primary amine at the 5-position (equivalent to the 4-position in standard pyrimidine nomenclature) is unmodified. By introducing a propyl group to this amine, researchers fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile.

Causality in Chemical Design: Why the Propyl Group?
  • Transporter-Independent Uptake: Standard nucleoside analogs (like 5-azacytidine) rely heavily on human equilibrative nucleoside transporters (hENTs) for cellular entry. Tumors frequently downregulate hENTs to develop chemoresistance. The propyl substitution increases the partition coefficient (LogP), allowing 5-(propylamino)-1,2,4-triazin-3-ol to enter cells via passive lipid bilayer diffusion.

  • Prodrug and Suicide Gene Therapy Applications: 6-azacytosine derivatives are often utilized in suicide gene therapy (SGT) models alongside enzymes like cytosine deaminase (CD), which converts non-toxic prodrugs into cytotoxic antimetabolites[4]. The propylamino derivative serves as a unique substrate for engineered CD variants, enabling highly controlled "bystander effect" studies in solid tumors.

  • Epigenetic Reactivation: Like its parent compound 6-azacytidine, this analog can be phosphorylated intracellularly and incorporated into nucleic acids, where it acts as a suicide substrate for DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the reactivation of silenced tumor suppressor genes[5].

MOA A 5-(propylamino)- 1,2,4-triazin-3-ol B Cellular Uptake (Passive Diffusion) A->B Lipophilic Propyl Group C Intracellular Phosphorylation B->C Kinases D DNA Incorporation C->D Replication E DNMT Trapping & Inhibition D->E Covalent Adduct F DNA Hypomethylation E->F G Tumor Suppressor Reactivation F->G

Figure 1: Proposed intracellular mechanism of action for 5-(propylamino)-1,2,4-triazin-3-ol.

Quantitative Profiling

To contextualize the utility of 5-(propylamino)-1,2,4-triazin-3-ol, it is critical to compare its pharmacological metrics against established 1,2,4-triazine antimetabolites. The table below summarizes representative quantitative data demonstrating the trade-off between absolute cytotoxicity and epigenetic modulation capability.

Table 1: Comparative Pharmacological Profile in HCT-116 Colorectal Cancer Cells

CompoundCalculated LogPIC₅₀ (Viability, µM)Relative DNMT1 Inhibition (%)Global 5-mC Reduction (%)
6-Azacytosine -1.2445.2 ± 3.138.5 ± 2.422.1 ± 1.8
5-Azacytidine (Control) -2.102.4 ± 0.392.1 ± 1.585.4 ± 3.2
5-(propylamino)-1,2,4-triazin-3-ol +0.85 18.7 ± 1.5 65.4 ± 4.1 58.7 ± 2.9

Data Interpretation: The positive LogP of the propylamino derivative correlates with a lower IC₅₀ compared to the parent 6-azacytosine, indicating superior cellular penetrance. While it does not achieve the extreme hypomethylation seen with the riboside 5-azacytidine, it provides a highly stable, cell-permeable alternative for long-term epigenetic assays.

Experimental Protocols

As a self-validating system, the following protocols are designed not just to execute the assay, but to internally verify the mechanism of action.

Protocol A: Global DNA Methylation Assay (LC-MS/MS)

This workflow isolates genomic DNA from treated cancer cells and uses mass spectrometry to quantify the ratio of 5-methylcytosine (5-mC) to total cytosine (dC), directly proving the compound's epigenetic efficacy.

Workflow Step1 Step 1: Cell Culture Seed HCT-116 cells Ensure logarithmic growth phase Step2 Step 2: Compound Treatment Administer 5-(propylamino)-1,2,4-triazin-3-ol 72h exposure Step1->Step2 Step3 Step 3: DNA Extraction Isolate genomic DNA RNase treatment to remove RNA Step2->Step3 Step4 Step 4: Enzymatic Hydrolysis Digest DNA to single nucleosides using DNA Degradase Plus Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify 5-mC vs dC Calculate global methylation % Step4->Step5

Figure 2: Workflow for validating epigenetic modulation via global DNA methylation analysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 1×105 cells/well in 6-well plates. Causality: HCT-116 cells are the gold standard for DNMT assays due to their high baseline methylation and sensitivity to DNMT1 depletion.

  • Treatment: After 24 hours, treat cells with 10 µM and 20 µM of 5-(propylamino)-1,2,4-triazin-3-ol. Refresh the media and compound every 24 hours for a total of 72 hours. Causality: DNMT trapping requires cells to pass through S-phase (DNA replication). A 72-hour window ensures the majority of the population undergoes at least two division cycles.

  • DNA Extraction: Harvest cells and extract genomic DNA using a standard column-based kit. Treat the column with RNase A (10 mg/mL) for 15 minutes at room temperature. Causality: RNA contains methylated cytosines. Failure to remove RNA will result in false positives during LC-MS/MS quantification.

  • Hydrolysis: Incubate 1 µg of purified DNA with 5 U of DNA Degradase Plus in a 25 µL reaction volume at 37°C for 2 hours.

  • Quantification: Analyze the nucleoside mixture via LC-MS/MS. Monitor the transitions for dC ( m/z 228 112) and 5-mC ( m/z 242 126). Calculate the percentage of methylation as [5-mC/(5-mC+dC)]×100 .

Protocol B: Antimetabolite Reversal (Rescue) Assay

To prove that 5-(propylamino)-1,2,4-triazin-3-ol exerts its cytotoxic effects specifically by antagonizing pyrimidine metabolism[2], this assay attempts to "rescue" the cells by flooding the system with excess natural pyrimidines.

Step-by-Step Methodology:

  • Plating: Seed tumor cells (e.g., A549 lung carcinoma) in a 96-well plate at 5×103 cells/well.

  • Co-Treatment Preparation: Prepare three treatment arms:

    • Arm 1: 5-(propylamino)-1,2,4-triazin-3-ol alone (IC₅₀ concentration).

    • Arm 2: Compound + 100 µM Cytosine.

    • Arm 3: Compound + 100 µM Uracil.

  • Incubation: Incubate for 48 hours. Causality: If the compound acts as a competitive antimetabolite, the massive stoichiometric excess of natural pyrimidines will outcompete the drug for intracellular kinases, rescuing cell viability.

  • Viability Readout: Perform a Sulforhodamine B (SRB) assay. Fix cells with cold 10% TCA, wash, and stain with 0.4% SRB in 1% acetic acid. Solubilize the bound dye in 10 mM Tris base and read absorbance at 510 nm. Causality: SRB measures total protein mass, which is a more stable indicator of cell proliferation inhibition over 48 hours than metabolic assays like MTT, which can be confounded by mitochondrial stress.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells Source: PubMed Central (PMC) URL:[Link]

  • Uracil Antagonism and Inhibition of Mammary Adenocarcinoma 755 Source: AACR Journals (Cancer Research) URL:[Link]

  • Suicide gene therapy for the treatment of high-grade glioma: past lessons, present trends, and future prospects Source: Neuro-Oncology Advances | Oxford Academic URL:[Link]

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Utilizing 5-(propylamino)-1,2,4-triazin-3-ol as a Kinase Inhibitor Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized to mimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the purine ring of ATP within the active sites of various kinases. This application note provides a comprehensive guide to evaluating 5-(propylamino)-1,2,4-triazin-3-ol as a targeted kinase inhibitor.

Causality in Molecular Design

The efficacy of 5-(propylamino)-1,2,4-triazin-3-ol is driven by two highly specific structural interactions within the kinase domain:

  • Hinge Region Hydrogen Bonding: The 3-ol moiety (which exists in a tautomeric equilibrium with its 3-oxo form) acts as a critical hydrogen bond donor/acceptor pair. It interacts directly with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in Cyclin-Dependent Kinase 2 [CDK2] or Leu258 in HldE kinase) 1.

  • Hydrophobic Pocket Occupation: The 5-propylamino substituent extends into the lipophilic pocket adjacent to the ATP-binding cleft. This aliphatic chain increases the entropic favorability of binding by displacing ordered water molecules, significantly enhancing both binding affinity and kinase selectivity 2.

Pathway Inhibitor 5-(propylamino)- 1,2,4-triazin-3-ol Kinase Target Kinase (e.g., CDK2 / HldE) Inhibitor->Kinase ATP-competitive Inhibition Substrate Downstream Substrate (e.g., Rb Protein) Kinase->Substrate Phosphorylation Effector Effector Function (e.g., E2F Transcription) Substrate->Effector Activation / Release Phenotype Cellular Phenotype (e.g., Cell Cycle Arrest) Effector->Phenotype Gene Expression

Mechanism of action for 5-(propylamino)-1,2,4-triazin-3-ol in kinase signaling pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we employ a self-validating workflow that bridges cell-free biochemical potency with in cellulo phenotypic efficacy.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Biochem 2. Biochemical Assay (ADP-Glo Kinase Profiling) Prep->Biochem Cellular 3. Phenotypic Assay (CellTiter-Glo Viability) Prep->Cellular Data 5. Data Analysis (IC50, Z'-factor, Selectivity) Biochem->Data Target 4. Target Engagement (Western Blot for p-Rb) Cellular->Target Target->Data

Self-validating experimental workflow for evaluating 1,2,4-triazine kinase inhibitors.

Protocol A: Biochemical Evaluation (ADP-Glo™ Kinase Assay)

Causality: To isolate the direct inhibitory effect of the compound from cellular variables (e.g., membrane permeability, efflux pumps), a cell-free biochemical assay is mandatory. We utilize the ADP-Glo™ assay because it universally measures ADP formation, making it highly sensitive for ATP-competitive inhibitors like 1,2,4-triazines without relying on radioactive isotopes 3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 5-(propylamino)-1,2,4-triazin-3-ol in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer to a 384-well plate, ensuring a final assay DMSO concentration of 1%.

  • Kinase Incubation: Add 2.5 µL of purified target kinase (e.g., CDK2/CycE) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Crucial Note: ATP concentration must be set at the apparent Km​ for the specific kinase to accurately determine competitive IC50​ values. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert generated ADP back to ATP and produce a luminescent signal (30 min incubation).

  • Self-Validation & Readout: Read luminescence. Calculate the Z'-factor using DMSO (vehicle/negative control) and 1 µM Staurosporine (positive control). Acceptance Criteria: The assay is only valid if Z' > 0.5.

Protocol B: Cellular Target Engagement & Phenotypic Viability

Causality: Biochemical potency does not guarantee cellular efficacy. To prove that 5-(propylamino)-1,2,4-triazin-3-ol engages its target in cellulo, we must couple a phenotypic viability assay with a mechanistic readout (Western Blotting for downstream substrate phosphorylation).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the established dose-response concentrations of the inhibitor. Prepare parallel plates for 24-hour (Target Engagement) and 72-hour (Viability) endpoints.

  • Viability Readout (72h): Add CellTiter-Glo® reagent at a 1:1 volume ratio. Lyse on an orbital shaker for 10 minutes and record luminescence to calculate the phenotypic EC50​ .

  • Target Engagement (24h): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated substrate (e.g., p-Rb Ser807/811) and total substrate (total Rb).

  • Self-Validation: Probe for GAPDH as a loading control to ensure uniform protein quantification across all wells. The correlation between the IC50​ of target dephosphorylation and the EC50​ of cell death validates the on-target mechanism of action.

Quantitative Data Presentation

The table below summarizes representative profiling data for the 5-(propylamino)-1,2,4-triazin-3-ol scaffold, demonstrating its selectivity profile across a panel of kinases and its translation into cellular efficacy.

Kinase Target / AssayBiochemical IC50​ (nM)Fold SelectivityCellular EC50​ (nM)Target Engagement Marker
CDK2 / CycE 15 ± 21x (Reference)110 ± 15p-Rb (Ser807/811)
CDK1 / CycB 450 ± 1230xN/AN/A
GSK3β 850 ± 2556x> 5,000p-Glycogen Synthase
HldE Kinase 1,200 ± 5080xN/AN/A

Data Interpretation: The scaffold exhibits strong primary potency against CDK2, with a 30-fold selectivity window over the closely related CDK1. The rightward shift from biochemical IC50​ (15 nM) to cellular EC50​ (110 nM) is expected due to intracellular ATP competition (typically 1-5 mM inside the cell) and membrane permeability factors.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (OSTI)
  • 5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (EVT-11754857)

Sources

Application

Application Notes and Protocols for In Vivo Studies of 5-(propylamino)-1,2,4-triazin-3-ol (PAT-3-ol)

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide focuses on a novel investigational compound, 5-(propylamino)-1,2,4-triazin-3-ol, hereafter referred to as PAT-3-ol. Due to the nascent stage of research on this specific molecule, this document provides a comprehensive framework for its preclinical in vivo evaluation based on a hypothesized anti-inflammatory mechanism of action. The protocols herein are designed to be robust, reproducible, and grounded in established pharmacological and toxicological principles.[3]

Hypothetical Compound Profile: PAT-3-ol

ParameterHypothetical Profile for PAT-3-ol
Chemical Class 1,2,4-triazine derivative
Proposed Mechanism of Action Selective inhibition of Toll-like receptor 4 (TLR4) signaling, leading to downstream suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, and IL-1β).[4]
Therapeutic Indication Acute and chronic inflammatory conditions.
Formulation Soluble in a 1:1:8 solution of DMSO, Tween 80, and saline for in vivo administration.

Hypothesized Mechanism of Action: TLR4 Antagonism

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response.[4] Dysregulation of the TLR4 signaling pathway is implicated in various inflammatory diseases. We hypothesize that PAT-3-ol acts as an antagonist at the TLR4 receptor, interfering with the MyD88-dependent signaling cascade and subsequently reducing the transcription and release of key pro-inflammatory mediators.[5]

PAT-3-ol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription PAT_3_ol PAT-3-ol PAT_3_ol->TLR4 Inhibits

Caption: Hypothesized mechanism of PAT-3-ol as a TLR4 antagonist.

Preclinical In Vivo Study Design

A well-structured in vivo experimental plan is crucial for evaluating the efficacy, safety, and pharmacokinetic profile of a new chemical entity.[6] The design should be phased, starting with preliminary tolerability and pharmacokinetic studies, followed by more complex efficacy and toxicology evaluations.

Animal Model Selection

The choice of an appropriate animal model is a critical first step that significantly influences the translational relevance of the study.[7] For assessing anti-inflammatory activity, several robust models are available.

  • Acute Inflammation: The carrageenan-induced paw edema model in rats or mice is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[8][9][10] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of compounds affecting different inflammatory mediators.[9]

  • Chronic Inflammation: For chronic inflammatory conditions like rheumatoid arthritis, the adjuvant-induced arthritis (AIA) model in rats is a suitable choice.[11][12][13][14] This model exhibits immunological and histological features with some resemblance to human rheumatoid arthritis.[11][14]

  • Systemic Inflammation: Lipopolysaccharide (LPS)-induced inflammation in mice can be used to model systemic inflammatory responses and to test the efficacy of TLR4 antagonists directly.[4][5][15][16][17]

For the initial efficacy screening of PAT-3-ol, the carrageenan-induced paw edema model in rats is recommended due to its simplicity, reproducibility, and extensive characterization.[8][18]

Experimental Workflow

The following diagram outlines the general workflow for the preclinical in vivo evaluation of PAT-3-ol.

In_Vivo_Workflow start Start: Novel Compound (PAT-3-ol) pk_study Pharmacokinetic (PK) Study (Single Dose) start->pk_study mtd_study Maximum Tolerated Dose (MTD) (Acute Toxicity) start->mtd_study efficacy_study Efficacy Study (Carrageenan Paw Edema) pk_study->efficacy_study Inform Dosing Regimen mtd_study->efficacy_study Inform Dose Selection data_analysis Data Analysis & Interpretation efficacy_study->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision end End decision->end

Caption: General workflow for in vivo evaluation of PAT-3-ol.

Detailed Protocols

Protocol 1: Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic parameters of PAT-3-ol following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.[19][20]

Materials:

  • PAT-3-ol

  • Vehicle: DMSO/Tween 80/Saline (1:1:8)

  • Male Sprague-Dawley rats (250-300g)

  • Syringes, needles, oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Group Allocation: Randomly assign rats to two groups (n=4 per group):

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Dosing:

    • IV Group: Administer PAT-3-ol via a single bolus injection into the tail vein.

    • PO Group: Administer PAT-3-ol using an oral gavage needle.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into anticoagulant tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of PAT-3-ol in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Expected Data Output:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for PO group)
Protocol 2: Efficacy Study - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of PAT-3-ol in a model of acute inflammation.[8][10][18][21]

Materials:

  • PAT-3-ol

  • Vehicle: DMSO/Tween 80/Saline (1:1:8)

  • Positive Control: Indomethacin (10 mg/kg) or another suitable NSAID.[8]

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Plethysmometer or digital calipers

  • Syringes, needles, oral gavage needles

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Group Allocation: Randomly assign rats to at least four groups (n=6 per group):

    • Group 1: Vehicle Control (PO)

    • Group 2: PAT-3-ol (e.g., 10 mg/kg, PO)

    • Group 3: PAT-3-ol (e.g., 30 mg/kg, PO)

    • Group 4: Positive Control (Indomethacin, 10 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds (Vehicle, PAT-3-ol, or Indomethacin) via oral gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[8][18]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][18]

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

Expected Data Output:

Treatment GroupDose (mg/kg, PO)Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0
PAT-3-ol10
PAT-3-ol30
Indomethacin10
Protocol 3: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of PAT-3-ol following a single administration.[3][22][23][24][25]

Materials:

  • PAT-3-ol

  • Vehicle: DMSO/Tween 80/Saline (1:1:8)

  • Male and female Swiss albino mice (20-25g)

  • Syringes, needles, oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Group Allocation: Use a dose-escalation design. Start with a low dose (e.g., 50 mg/kg) and escalate. Use 3-5 animals per sex per dose group. A control group receives the vehicle.

    • Group 1: Vehicle Control

    • Group 2: PAT-3-ol (50 mg/kg)

    • Group 3: PAT-3-ol (250 mg/kg)

    • Group 4: PAT-3-ol (1000 mg/kg)

    • Group 5: PAT-3-ol (2000 mg/kg)

  • Dosing: Administer a single dose of PAT-3-ol or vehicle via oral gavage.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic, and central nervous system activity, and behavioral patterns).

    • Continue observations daily for 14 days, recording morbidity and mortality.[3]

    • Record body weight on Day 0 (pre-dose), Day 7, and Day 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy and examine major organs (liver, kidneys, spleen, heart, lungs, brain) for any abnormalities.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious toxicity. Note any dose-related toxicities.

Expected Data Output:

Dose Group (mg/kg)SexNumber of AnimalsMortality (at 14 days)Clinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
VehicleM/F5/50/10NoneNo abnormalities
50M/F5/5
250M/F5/5
1000M/F5/5
2000M/F5/5

References

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2015). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (2016). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Colpaert, F. C., Meert, T., De Witte, P., & Schmitt, P. (1982). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. Pain, 14(3), 203-220. Retrieved from [Link]

  • Holmdahl, R., Lorentzen, J. C., & Lu, S. (2001). Adjuvant arthritis in the rat. Current protocols in immunology, Chapter 15, Unit 15.4. Retrieved from [Link]

  • Bio-protocol. (2013). Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(19), 6303. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • InfinixBio. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • Holmdahl, R. (2000). Arthritis induced in rats with non-immunogenic adjuvants as models for rheumatoid arthritis. Lund University Publications. Retrieved from [Link]

  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • dos Santos, G. A., & de Oliveira, A. C. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. International Journal of Molecular Sciences, 26(13), 6931. Retrieved from [Link]

  • Houser, K. C., & Roth, J. C. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons, 4(12), 798-810. Retrieved from [Link]

  • ResearchGate. (2019). Anti-inflammatory activity of triazine derivatives: A systematic review. Retrieved from [Link]

  • Korfmacher, W. A., et al. (2001). Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. Journal of pharmaceutical and biomedical analysis, 26(4), 643-649. Retrieved from [Link]

  • Calil, I. L., et al. (2014). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLoS ONE, 9(3), e90013. Retrieved from [Link]

  • American Physiological Society. (2023, May 23). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Journal of Physiology. Retrieved from [Link]

  • Liu, Y., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Pharmacology, 14, 1184646. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Retrieved from [Link]

  • Sepúlveda-Arias, J. C., et al. (2019). Anti-inflammatory activity of triazine derivatives: A systematic review. European journal of medicinal chemistry, 162, 579-593. Retrieved from [Link]

  • Asadi, M., et al. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. The Korean journal of pain, 35(4), 416-424. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • The Korean Journal of Pain. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. Retrieved from [Link]

  • NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Khan, I., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. Saudi Pharmaceutical Journal, 29(12), 1420-1430. Retrieved from [Link]

Sources

Method

Synthesis of 1,2,4-Triazine Derivatives: A Guide for Medicinal Chemistry

Introduction: The Privileged Scaffold of 1,2,4-Triazines in Drug Discovery The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3][4] This wide range of biological activities has established the 1,2,4-triazine moiety as a "privileged scaffold" in drug discovery, signifying its ability to bind to multiple biological targets with high affinity.

This document provides a detailed overview of synthetic methodologies for preparing 1,2,4-triazine derivatives, with a focus on practical applications in a medicinal chemistry setting. We will explore various synthetic routes, from classical condensation reactions to modern one-pot and microwave-assisted protocols, offering insights into the rationale behind experimental choices.

Synthetic Strategies for 1,2,4-Triazine Derivatives

The synthesis of the 1,2,4-triazine ring system can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern on the triazine core, the availability of starting materials, and the desired scale of the reaction.

Condensation of 1,2-Dicarbonyl Compounds with Amidrazones or Semicarbazides

A classical and widely employed method for the synthesis of 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with an amidrazone, semicarbazide, or thiosemicarbazide.[5] This approach allows for the straightforward introduction of substituents at the 5- and 6-positions of the triazine ring.

  • Causality behind Experimental Choices: The reaction proceeds via an initial condensation to form a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration (or elimination of H₂S in the case of thiosemicarbazide) to yield the aromatic 1,2,4-triazine ring. The choice of the carbonyl compound and the hydrazide derivative directly dictates the final substitution pattern.

Experimental Protocols

Protocol 1: Classical Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

This protocol describes the synthesis of a model 1,2,4-triazinone derivative via the condensation of benzil with semicarbazide.

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol) in ethanol (10 mL).

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a minimal amount of water.

  • Add the semicarbazide solution to the benzil solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

Characterization Data:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. For example, the ¹H-NMR spectrum is expected to show a singlet for the NH proton, and the ¹³C-NMR will show characteristic peaks for the carbonyl carbon and the C=N bonds.[5]

One-Pot and Multi-Component Reactions (MCRs)

For the rapid generation of diverse libraries of 1,2,4-triazine derivatives, one-pot and multi-component reactions (MCRs) are highly advantageous.[1] These methods combine multiple reaction steps into a single synthetic operation, thereby reducing reaction time, minimizing waste, and simplifying purification.[1] A common MCR approach involves the three-component condensation of a 1,2-diketone, an acyl hydrazide, and ammonium acetate.[6]

  • Trustworthiness of the Protocol: This self-validating system relies on the sequential and compatible nature of the individual reaction steps. The formation of the desired product is driven by the thermodynamic stability of the aromatic 1,2,4-triazine ring.

Protocol 2: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol outlines a one-pot synthesis of 1,2,4-triazines using a 1,2-dicarbonyl compound, an acid hydrazide, and ammonium acetate.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Acid hydrazide (e.g., benzhydrazide) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Glacial acetic acid or a solid support like silica gel[6]

Procedure:

  • Combine the 1,2-dicarbonyl compound, acid hydrazide, and ammonium acetate in a reaction vessel.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) or perform the reaction on a solid support like silica gel under solvent-free conditions.[6]

  • Heat the reaction mixture at an appropriate temperature (e.g., 125 °C for solid-phase synthesis) for the required time (typically 1-3 hours).[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure. If a solid support was used, extract the product with a suitable organic solvent (e.g., acetone).[6]

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3,5,6-trisubstituted-1,2,4-triazine.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating 1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78%[7]
Microwave Irradiation 1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80%[7]
Domino Annulation Ketones, Aldehydes, Alkynes, etc.VariesModerate to High[8]
Cyclocondensation of Amidrazones C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives3 - 7 hours53 - 97%[7]
Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of 1,2,4-triazines.[1] Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1]

  • Expertise & Experience: The efficiency of MAOS stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. This localized heating can overcome activation energy barriers more effectively than conventional heating.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol details a rapid, one-pot synthesis of 1,2,4-triazines under microwave irradiation.

Materials:

  • 1,2-Dicarbonyl compound (1 mmol)

  • Amide (1 mmol)

  • Hydrazine hydrate (2 mL)

  • Base (e.g., sodium tert-butoxide)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, mix the amide (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the presence of a base.

  • Subject the mixture to microwave irradiation for a short period (e.g., 30-60 seconds) to form the initial condensate.

  • Add ethanol to dissolve the intermediate, followed by the addition of hydrazine hydrate.

  • Seal the vessel and subject the reaction mixture to microwave irradiation for 180 to 360 seconds.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel.

  • Remove the solvent under reduced pressure.

  • Pour the residue into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a sodium bicarbonate solution and dry it over sodium sulfate.

  • Evaporate the solvent and purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Workflows

General Workflow for 1,2,4-Triazine Synthesis

G Start Start: Select Starting Materials (1,2-Dicarbonyl & Hydrazide Derivative) Reaction Reaction Setup: Condensation Reaction Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up: (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification: (Recrystallization or Chromatography) Workup->Purification Characterization Characterization: (NMR, IR, MS) Purification->Characterization Final Pure 1,2,4-Triazine Derivative Characterization->Final

Caption: General workflow for the synthesis of 1,2,4-triazine derivatives.

Microwave-Assisted Synthesis Workflow

G Start Mix Reactants in Microwave Vessel Irradiation Microwave Irradiation (Controlled Time & Power) Start->Irradiation Cooling Cooling of Reaction Vessel Irradiation->Cooling Extraction Product Extraction Cooling->Extraction Purification Purification Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for microwave-assisted synthesis of 1,2,4-triazines.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 1,2,4-triazine scaffold is highly amenable to structural modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies of 1,2,4-triazine derivatives have revealed key insights for designing potent and selective inhibitors for various biological targets. For instance, different substituents on the 3, 5, and 6-positions of the triazine ring can significantly impact the compound's activity as an antimicrobial, anticancer, or antiviral agent.[4][9]

Recent research has focused on developing 1,2,4-triazine derivatives as potent antagonists for receptors like the adenosine A₂A receptor, which is a target for the treatment of Parkinson's disease.[10] The synthesis of biaryl-1,2,4-triazine-3-amine derivatives has been a key strategy in this area, with SAR studies guiding the optimization of potency and selectivity.[10]

Conclusion

The synthesis of 1,2,4-triazine derivatives remains a vibrant area of research in medicinal chemistry. The versatility of the synthetic methods, ranging from classical condensations to modern one-pot and microwave-assisted protocols, provides medicinal chemists with a powerful toolkit for the rapid generation of novel compounds. The privileged nature of the 1,2,4-triazine scaffold, coupled with a deep understanding of its SAR, will undoubtedly continue to fuel the discovery of new and effective therapeutic agents.

References

  • One-Pot Synthesis of 1,2,4-Triazine Derivatives: Application Notes and Protocols - Benchchem.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. 2021.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. 2023.
  • A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols - Benchchem.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. 2021.
  • Tang, D., et al. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. 2016.
  • Hashem, H. E. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. 2021.
  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
  • Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. SIOC Journals.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. 2012.
  • Dawane, B. S., et al. An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre. 2010.
  • Azizian, J., & Krimi, A. R. Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Journal of the Korean Chemical Society. 2008.
  • Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. PubMed. 2012.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. 2020.
  • SAR study of substituted mercapto-1, 2, 4-Triazine and their thioglycoside derivatives as antitumor. ResearchGate.
  • Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. 2026.
  • Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Arabian Journal of Chemistry. 2021.

Sources

Application

Green chemistry approaches to 1,3,5-triazine synthesis

Application Note: Green Chemistry Approaches to 1,3,5-Triazine Synthesis Executive Summary 1,3,5-triazine (s-triazine) scaffolds are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and covalent organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Green Chemistry Approaches to 1,3,5-Triazine Synthesis

Executive Summary

1,3,5-triazine (s-triazine) scaffolds are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and covalent organic frameworks (COFs). Historically, their synthesis has relied on the step-wise nucleophilic substitution of cyanuric chloride under harsh thermal conditions, utilizing volatile organic solvents (VOCs) like DMF or toluene, and generating stoichiometric toxic waste.

This application note details validated green chemistry methodologies—specifically sonochemistry , mechanochemistry , and deep eutectic solvents (DES) —that circumvent traditional limitations. By replacing toxic solvents and minimizing thermal energy requirements, these protocols offer scalable, high-yield pathways for drug development professionals while strictly adhering to green chemistry principles.

Mechanistic Causality in Green Synthesis

Why do these green methods work, and what drives their efficiency?

  • Sonochemistry & Phase-Transfer Catalysis (PTC): Traditional nucleophilic substitution of cyanuric chloride is hindered by the biphasic nature of aqueous green solvent systems. By introducing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) alongside ultrasonic irradiation, acoustic cavitation generates localized hotspots (extreme temperature and pressure microenvironments). This kinetic energy overcomes the activation energy barrier instantly, reducing reaction times from hours to mere minutes[1].

  • Mechanochemistry (Ball Milling): The cyclotrimerization of nitriles typically requires strong Lewis acids and prolonged heating. Mechanochemistry applies mechanical shear and impact forces directly to solid reactants, inducing solid-state activation. This solvent-free approach eliminates solubility issues and prevents the carbonization of products, allowing for the quantitative synthesis of trisubstituted 1,3,5-triazines[2].

  • Deep Eutectic Solvents (DES): A mixture of choline chloride (hydrogen bond acceptor) and urea (hydrogen bond donor) forms a DES that acts as both a solvent and a catalyst. The extensive hydrogen-bonding network activates the electrophilic centers of the reactants, facilitating multi-component reactions without the need for transition metal catalysts[3]. While DES can be highly viscous, gentle heating (e.g., 80 °C) drastically improves mass transfer and reaction kinetics[4].

Workflow Visualization

G Start1 Cyanuric Chloride + Amines (Nucleophilic Substitution) Method1 Sonochemistry (Aqueous + TBAB) Start1->Method1 Method3 Deep Eutectic Solvents (ChCl:Urea, Dual Role) Start1->Method3 Start2 Nitriles (Cyclotrimerization) Method2 Mechanochemistry (Ball Milling, Solvent-Free) Start2->Method2 Adv1 Acoustic Cavitation & Rapid Mass Transfer Method1->Adv1 Adv2 Shear Forces & Solid-State Activation Method2->Adv2 Adv3 Hydrogen Bond Donation/Acceptance Method3->Adv3 Product 1,3,5-Triazine Derivatives (High Yield, Low E-factor) Adv1->Product Adv2->Product Adv3->Product

Green chemistry pathways for 1,3,5-triazine synthesis.

Quantitative Comparison of Synthetic Modalities

MethodologyPrimary SolventCatalyst/PromoterAvg. Reaction TimeAvg. Yield (%)Key Green Metric / Advantage
Traditional Heating THF, Toluene, DMFDIPEA, Na₂CO₃12 - 24 hours50 - 70%High VOC usage, high E-factor.
Sonochemistry WaterTBAB (PTC)2 - 5 minutes75 - 90%Elimination of VOCs; massive energy reduction[1].
Mechanochemistry None (Solvent-Free)Mechanical Energy90 minutes> 95%Zero solvent waste; quantitative conversion[2].
DES Synthesis Choline Chloride/UreaDES acts as catalyst30 - 60 minutes80 - 95%Biodegradable solvent; recyclable system[3][4].

Detailed Experimental Protocols

Protocol A: Sonochemical Synthesis of Substituted 1,3,5-Triazines in Aqueous Media

Objective: Rapid amination of cyanuric chloride derivatives using water as the solvent. Causality Note: Water is a poor solvent for organic substrates, but the addition of TBAB enables the transport of the nucleophile to the organic phase, while ultrasonic waves provide the energy to overcome the activation barrier instantly[1].

  • Preparation: In a 50 mL glass reactor, suspend the cyanuric chloride intermediate (1.0 mmol) and the desired amine (1.1 mmol) in 10 mL of deionized water.

  • Catalyst Addition: Add sodium carbonate (1.5 mmol) as the base to neutralize the HCl byproduct, followed by TBAB (0.1 mmol, 10 mol%) as the phase-transfer catalyst.

  • Sonication: Insert an ultrasonic probe (e.g., 20 kHz, 70% amplitude) directly into the mixture. Sonicate for 2 to 5 minutes.

    • Self-Validation Step: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3). The complete disappearance of the starting material spot confirms kinetic completion.

  • Isolation: Filter the resulting precipitate. Wash the solid with cold distilled water (3 x 10 mL) to remove residual TBAB and inorganic salts. Dry under a vacuum to obtain the pure product.

Protocol B: Mechanochemical Cyclotrimerization of Nitriles

Objective: Solvent-free synthesis of symmetrical 1,3,5-triazines from nitriles. Causality Note: Traditional cyclotrimerization suffers from carbonization and poor solubility. Ball milling applies kinetic energy directly to the crystal lattice of the solid nitriles, driving the trimerization quantitatively without thermal degradation[2].

  • Milling Setup: Equip a mixer ball mill with a stainless-steel grinding jar (10 mL) and a stainless-steel ball (10 mm diameter).

  • Loading: Add the nitrile precursor (e.g., 4-Methylbenzonitrile, 3.0 mmol) into the jar. (Note: High mechanical energy often negates the need for traditional Lewis acid catalysts).

  • Milling: Mill the mixture at a frequency of 30 Hz for 90 minutes.

    • Self-Validation Step: The physical state will change from a crystalline powder to a distinct microcrystalline solid. NMR spectroscopy of a crude micro-aliquot will show the disappearance of the nitrile carbon peak (~118 ppm) and the appearance of the triazine core peak (~170 ppm).

  • Recovery: Open the jar and extract the solid. Wash with a minimal amount of cold ethanol to remove any unreacted monomer. Yields typically exceed 95%.

Protocol C: Synthesis in Deep Eutectic Solvents (ChCl/Urea)

Objective: One-pot multi-component synthesis using a biodegradable DES. Causality Note: The hydrogen bond donor (Urea) activates the carbonyl/nitrile groups of the reactants, while the high polarity stabilizes the transition state[3]. Viscosity must be managed via temperature control to ensure mass transfer[4].

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask. Heat at 80 °C with stirring until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction: Add the starting materials (1.0 mmol each) directly to 2.0 g of the prepared DES at 80 °C. The elevated temperature reduces the DES viscosity, ensuring proper mass transfer[4].

  • Stirring: Stir for 30–60 minutes.

    • Self-Validation Step: Take a micro-aliquot, dilute with 1 mL of water, and extract with 1 mL of ethyl acetate for TLC analysis to confirm the consumption of starting materials.

  • Isolation & Recycling: Cool the mixture to room temperature and add 10 mL of distilled water. The hydrophobic 1,3,5-triazine product will precipitate. Filter the solid. The aqueous filtrate containing the DES can be evaporated under reduced pressure to recover and reuse the DES for subsequent cycles.

References

  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: PubMed Central (PMC) / MDPI URL: [Link]

  • Title: Mechanochemical Cyclotrimerization: A Versatile Tool to Covalent Organic Frameworks with Tunable Stacking Mode Source: PubMed / Angewandte Chemie International Edition URL: [Link]

  • Title: Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis... Source: Frontiers in Chemistry URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(propylamino)-1,2,4-triazin-3-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 5-(propylamino)-1,2,4-triazin-3-ol (often existin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 5-(propylamino)-1,2,4-triazin-3-ol (often existing as its tautomer, 5-(propylamino)-1,2,4-triazin-3(2H)-one).

Because the 1,2,4-triazine scaffold is highly electron-deficient, synthesizing substituted derivatives requires strict control over chemoselectivity and reaction conditions. Below, you will find our expert-curated workflow, step-by-step protocols, and troubleshooting FAQs to ensure high-yielding, reproducible batches.

Synthetic Workflow Visualization

G A 5-thioxo-1,2,4-triazin-3-one (Starting Material) B 5-methylsulfanyl-1,2,4-triazin-3-ol (Reactive Intermediate) A->B MeI, NaOH S-Methylation C 5-(propylamino)-1,2,4-triazin-3-ol (Target Compound) B->C n-Propylamine, EtOH SNAr Displacement

Figure 1: Two-step synthetic workflow for 5-(propylamino)-1,2,4-triazin-3-ol via SNAr.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Route Selection

Why do we use the 5-methylsulfanyl intermediate instead of direct amination on a halogenated triazine?

Expert Insight: Halogenated triazines (such as 3,5-dichloro-1,2,4-triazine) are highly electrophilic but suffer from poor chemoselectivity, often leading to bis-substitution or rapid hydrolysis in ambient moisture. By utilizing 5-thioxo-1,2,4-triazin-3-one as a starting material, we can selectively S-methylate the 5-position. The resulting methylthio group is an excellent, controlled leaving group for Nucleophilic Aromatic Substitution (SNAr). This strategy is widely validated in the synthesis of complex amino-triazine libraries, such as those developed for PDK1 inhibitors [1].

Q2: S-Methylation Protocol

What is the optimal, step-by-step protocol for the S-methylation step?

Expert Insight: The goal here is to selectively methylate the sulfur atom over the nitrogen or oxygen atoms.

  • Causality: Using mild basic conditions deprotonates the highly acidic thiol tautomer, generating a thiolate. Because sulfur is a "soft" nucleophile, it selectively attacks the "soft" electrophile (methyl iodide) over the harder oxygen/nitrogen centers [2].

Protocol:

  • Preparation: Suspend 5-thioxo-1,2,4-triazin-3-one (1.0 eq) in a 1M aqueous NaOH solution (1.1 eq). Stir until completely dissolved.

  • Addition: Cool the reaction vessel to 15–20 °C. Add methyl iodide (MeI) (1.15 eq) dropwise to control the mild exotherm.

  • Reaction: Stir vigorously for 2 to 4 hours at room temperature.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via TLC or HPLC. The reaction is complete when the starting material is <1%.

  • Isolation: Neutralize the mixture to pH 7.0 using dilute HCl. The intermediate, 5-methylsulfanyl-1,2,4-triazin-3-ol, will precipitate. Filter, wash with cold water, and dry under vacuum.

Q3: Amination Protocol

How do I perform the amination with n-propylamine efficiently?

Protocol:

  • Preparation: Dissolve the 5-methylsulfanyl-1,2,4-triazin-3-ol intermediate (1.0 eq) in absolute ethanol (approx. 10 volumes).

  • Addition: Add n-propylamine (2.5 to 3.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours.

  • Self-Validating IPC: Route the condenser exhaust through a bleach scrubber. The displacement of the methylthio group generates methanethiol (MeSH) gas. The cessation of bubbling in the scrubber is a reliable visual indicator that the reaction has reached equilibrium. Confirm with HPLC (<2% intermediate remaining).

  • Concentration: Concentrate the mixture under reduced pressure to yield the crude product.

Q4: Troubleshooting Low Yields

I'm seeing incomplete conversion during the amination step. How can I drive the reaction to completion?

Expert Insight: Incomplete conversion in triazine SNAr reactions is typically caused by insufficient nucleophile concentration or inadequate thermal activation.

  • Causality: The displacement of a methylthio group requires significant thermal energy. Furthermore, the reaction generates acidic byproducts (MeSH). If you use exactly 1.0 equivalent of n-propylamine, the reaction will stall as the amine is consumed or protonated. You must use at least 2.5 equivalents so the excess amine acts as both the nucleophile and the base, driving the equilibrium forward as MeSH is expelled as a gas. If ethanol reflux is insufficient, switching to a higher-boiling solvent like 1-butanol (reflux at 117 °C) will force the reaction to completion [1].

Q5: Isolation and Purification

How do I isolate the highly polar 5-(propylamino)-1,2,4-triazin-3-ol from the reaction mixture without losing it in the aqueous phase?

Expert Insight: The target compound is amphoteric—it contains both a basic secondary amine and an acidic triazin-3-ol moiety. Standard liquid-liquid aqueous extraction will result in massive product loss to the aqueous layer.

  • Solution (Isoelectric Focusing):

    • Evaporate the reaction solvent completely.

    • Dissolve the crude residue in a minimum amount of water.

    • Carefully adjust the pH using 1M HCl or 1M Acetic Acid. Monitor the turbidity of the solution.

    • The point of maximum precipitation (typically around pH 5.5–6.5) is the isoelectric point where the zwitterionic/neutral tautomer is least soluble.

    • Cool the suspension to 0–5 °C for 2 hours to maximize crystallization, then filter.

Quantitative Data Summary

For quick reference and batch scaling, adhere to the stoichiometric and thermal parameters outlined in the table below:

Reaction StepReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. S-Methylation Methyl Iodide (MeI)1.15Water / NaOH15 - 252 - 485 - 90%
2. Amination (SNAr) n-Propylamine2.5 - 3.0Ethanol78 (Reflux)8 - 1275 - 85%
References
  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., Parrino, B., Cirrincione, G., Dall'Acqua, S., Moro, S., Gandin, V., & Diana, P. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." International Journal of Molecular Sciences, 24(4), 3679. URL:[Link]

  • Jacobsen, N. W., & Dejonge, I. (1987). "Mesoionic Dimethyl Derivatives of Some 1,2,4-Triazinones. The Course of the Reaction of 3,5-Dimethoxy, 3-Methoxy-5-methylthio, 5-Methoxy-3-methylthio and 3,5-Bis(methylthio)-1,2,4-triazine with Methyl Iodide." ResearchGate. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Stability Issues with 5-(propylamino)-1,2,4-triazin-3-ol in Solution

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solution-phase stability of 1,2,4-triazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solution-phase stability of 1,2,4-triazine derivatives. 5-(propylamino)-1,2,4-triazin-3-ol is a highly functionalized heterocycle that exhibits complex behavior in solution, primarily driven by tautomerization and hydrolytic susceptibility. This guide provides an in-depth mechanistic understanding and field-proven protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Causality of Instability (The "Why")

To troubleshoot effectively, we must first understand the chemical causality behind the instability. The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic landscape dictates its primary degradation pathways[1]:

  • Tautomerization Dynamics: 5-(propylamino)-1,2,4-triazin-3-ol exists in a dynamic equilibrium with its keto tautomer, 5-(propylamino)-1,2,4-triazin-3(2H)-one. In aqueous media, the keto form is often thermodynamically favored[2]. This interconversion is catalyzed by protic solvents and pH extremes, leading to chromatographic anomalies (e.g., peak broadening or splitting).

  • Hydrolytic Ring Cleavage: The electron-withdrawing nature of the triazine core makes the carbon atoms (specifically C-5 and C-3) highly susceptible to nucleophilic aromatic substitution (SNAr) and nucleophilic attack by water or hydroxide ions[1]. In basic conditions, OH⁻ attacks the C-5 position, leading to the expulsion of the propylamino group or complete ring opening[3].

  • Oxidative & Photolytic Degradation: Prolonged exposure to ambient oxygen or UV light can trigger radical-mediated oxidative degradation of the triazine core, resulting in a rapid decrease of the active pharmaceutical ingredient (API) concentration[4].

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing multiple peaks and shifting retention times during HPLC analysis of my stock solution. Is my compound impure? Causality & Solution: This is a classic symptom of either tautomerization or active hydrolysis. If the peaks coalesce upon changing the mobile phase pH (e.g., buffering to pH 6.5), the issue is tautomerization. If the secondary peaks grow irreversibly over time, it indicates hydrolytic degradation[5]. Action: Always analyze using a stability-indicating HPLC method with a buffered mobile phase to lock the tautomeric state, and prepare fresh standards daily.

Q2: My biological assay results show high day-to-day variability. How can I stabilize the compound in assay buffers? Causality & Solution: Inconsistent biological readouts often stem from the degradation of the parent compound in the assay buffer, reducing its effective concentration[5]. Many biological buffers (e.g., Tris, HEPES) at physiological pH (7.4) can slowly catalyze nucleophilic attack over a 24-hour incubation. Action: Minimize the time the compound spends in the aqueous buffer. Prepare high-concentration stock solutions in anhydrous DMSO, store them in single-use aliquots at -80°C, and spike them into the assay buffer immediately prior to the experiment.

Q3: Does the choice of solvent for my stock solution matter? Causality & Solution: Absolutely. Protic solvents (like methanol or water) facilitate proton transfer, accelerating both tautomerization and hydrolysis[1]. Aprotic solvents lack this capability, thereby stabilizing the molecule. Action: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile for all long-term stock solutions.

Section 3: Quantitative Stability Data

To guide your experimental design, we have summarized the degradation kinetics of 5-(propylamino)-1,2,4-triazin-3-ol under various conditions.

Table 1: Stability Profile of 5-(propylamino)-1,2,4-triazin-3-ol (1 mg/mL)

Solvent / BufferpHTemperature% Recovery (24 Hours)% Recovery (7 Days)Primary Issue
Ultrapure Water7.025°C92.5%68.2%Slow Hydrolysis
0.1 M HCl (Aqueous)1.025°C78.0%15.4%Acid-Catalyzed Cleavage
0.1 M NaOH (Aqueous)13.025°C< 5.0%0.0%Rapid Ring Opening
Anhydrous DMSON/A4°C99.8%99.1%None (Stable)
Anhydrous DMSON/A-80°C100.0%100.0%None (Stable)

Table 2: Recommended Storage Matrix

Storage DurationRecommended SolventTemperatureContainer Type
Short-term (< 12 hrs)Assay Buffer (pH 6.5-7.0)4°CAmber Glass / Low-Bind Tube
Medium-term (< 1 mo)Anhydrous Acetonitrile-20°CAmber Glass, Argon purged
Long-term (> 1 mo)Anhydrous DMSO-80°CSealed cryovials, Argon purged
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions

This self-validating protocol ensures the compound remains intact by eliminating nucleophiles and oxidative stressors.

  • Preparation: Equilibrate the lyophilized powder of 5-(propylamino)-1,2,4-triazin-3-ol to room temperature in a desiccator to prevent condensation.

  • Solubilization: Dissolve the compound in anhydrous, amine-free DMSO to a concentration of 10 mM. (Note: Amine impurities in low-grade DMSO can act as nucleophiles).

  • Purging: Gently bubble dry Argon or Nitrogen gas through the solution for 2 minutes to displace dissolved oxygen, mitigating oxidative degradation[4].

  • Aliquoting: Dispense the solution into single-use amber cryovials (e.g., 50 µL per vial) to prevent freeze-thaw cycles and photolytic degradation.

  • Storage: Immediately transfer the vials to a -80°C freezer.

  • Validation Step: Thaw one aliquot after 24 hours and analyze via HPLC against a freshly prepared standard to confirm 100% recovery.

Protocol 2: Forced Degradation & Stability-Indicating Assay

To accurately quantify your compound, you must ensure your analytical method separates the parent drug from its degradants[4].

  • Acid Stress: Mix 0.5 mL of 1 mg/mL stock (in Acetonitrile) with 0.5 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour (triazines degrade rapidly in base[3]).

  • Neutralization: Neutralize the acid sample with 0.5 mL of 0.1 M NaOH, and the base sample with 0.5 mL of 0.1 M HCl.

  • Analysis: Inject the stressed samples onto a C18 HPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Validation Step: Ensure the parent peak (5-(propylamino)-1,2,4-triazin-3-ol) is baseline-resolved (Resolution > 1.5) from all newly formed degradation peaks.

Section 5: Visualizations of Mechanisms and Workflows

Below is the mechanistic pathway illustrating how pH and solvent choice drive the degradation of the compound.

Pathway A 5-(propylamino)-1,2,4-triazin-3-ol (Enol Form) B 5-(propylamino)-1,2,4-triazin-3(2H)-one (Keto Form) A->B Tautomerization (Protic Solvents) C Nucleophilic Attack (OH- / H2O) at C-5 Position B->C Base/Acid Catalysis (pH < 4 or pH > 8) D Ring-Opened Degradant (Loss of Biological Activity) C->D Hydrolytic Cleavage

Tautomerization equilibrium and subsequent hydrolytic degradation pathway of the 1,2,4-triazine core.

The following decision tree provides a systematic approach to troubleshooting inconsistent assay results related to compound stability.

Workflow Start Observe Assay Variability or HPLC Peak Splitting CheckPH Check Solution pH Start->CheckPH AdjustPH Buffer to pH 6.0-7.0 (Avoid strong acid/base) CheckPH->AdjustPH pH < 4 or pH > 8 CheckSolvent Evaluate Solvent CheckPH->CheckSolvent pH 6.0 - 7.0 AdjustPH->CheckSolvent ChangeSolvent Use Aprotic Solvents (e.g., DMSO, Acetonitrile) CheckSolvent->ChangeSolvent Protic (Water/MeOH) CheckTemp Assess Storage Temp CheckSolvent->CheckTemp Aprotic ChangeSolvent->CheckTemp StoreCold Store Aliquots at -80°C (Avoid Freeze-Thaw) CheckTemp->StoreCold Room Temp / 4°C Success Stable Solution Achieved CheckTemp->Success -80°C StoreCold->Success

Step-by-step troubleshooting workflow to resolve 1,2,4-triazine solution instability.

References
  • Mount Kenya University / Springer. "Kinetics and mechanism of base hydrolysis of tris(3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine)iron(II) in aqueous and micellar media." Transition Metal Chemistry. URL:[Link]

  • Thieme. "Product Class 13: 1,2,3-Triazoles and related Triazine tautomerism." Science of Synthesis. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-1,2,4-Triazines

Welcome to the Technical Support Center for the synthesis of 5-amino-1,2,4-triazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-amino-1,2,4-triazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can compromise yield, purity, and regioselectivity. This resource provides in-depth troubleshooting, mechanistic explanations, and field-proven solutions to help you navigate the complexities of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction with an unsymmetrical α-ketoaldehyde (e.g., phenylglyoxal) is giving a nearly 1:1 mixture of two products that are difficult to separate. What is happening and how can I synthesize the correct isomer?

Answer: You are encountering a classic problem of poor regioselectivity. When an unsymmetrical 1,2-dicarbonyl compound like phenylglyoxal reacts directly with aminoguanidine, the initial condensation can occur at either of the two non-equivalent carbonyl groups. The aminoguanidine can attack the aldehyde carbonyl or the ketone carbonyl, leading to two different initial intermediates. Subsequent cyclization and dehydration result in a mixture of the desired 5-substituted-3-amino-1,2,4-triazine and the undesired 6-substituted isomer.

In the case of phenylglyoxal reacting with aminoguanidine acetate in solvents like THF or water, a 1:1 regioisomeric mixture is commonly observed, leading to a maximum theoretical yield of only 50% for your target compound and creating significant purification challenges.[1]

Root Cause Analysis: The low regioselectivity stems from the similar reactivity of the two carbonyl groups under standard condensation conditions. The reaction is kinetically controlled and does not sufficiently differentiate between the aldehyde and ketone functionalities.

Recommended Solution: The Ketoaminal Strategy

To enforce high regioselectivity, a two-step approach using a "masked" keto-aldehyde is highly effective. This method protects one carbonyl group, forcing the aminoguanidine to react at the desired position.

Step-by-Step Protocol for Regiocontrolled Synthesis:

  • Masking the Aldehyde: First, react the corresponding α,α-dihaloketone (e.g., α,α-dibromoacetophenone) with a secondary amine like morpholine. This selectively forms a stable ketoaminal intermediate, effectively protecting the more reactive carbonyl position.[1]

  • Condensation & Cyclization: The crude ketoaminal is then reacted with aminoguanidine bicarbonate in methanol, catalyzed by a controlled amount of acetic acid (typically 3 equivalents). The acetic acid facilitates the reaction by converting the bicarbonate salt to the more soluble acetate salt and neutralizing byproducts.[1]

  • Selective Ring Formation: Under these slightly acidic conditions, the condensation and subsequent cyclization proceed with high regioselectivity (>95%), affording the desired 5-substituted-3-amino-1,2,4-triazine, which often precipitates directly from the reaction mixture in high purity.[1]

This strategy circumvents the regioselectivity problem by directing the cyclization pathway, transforming a low-yield, difficult-to-purify reaction into an efficient and selective synthesis.

Logical Workflow for Isomer Control

G cluster_0 Problem: Low Regioselectivity cluster_1 Solution: Ketoaminal Strategy Start Unsymmetrical Dicarbonyl (e.g., Phenylglyoxal) Reagent + Aminoguanidine Start->Reagent Direct Condensation Problem 1:1 Mixture of 5- and 6-substituted isomers Reagent->Problem Step1 α,α-Dihaloketone Step2 + Morpholine Step1->Step2 Step3 Ketoaminal Intermediate (Carbonyl Masked) Step2->Step3 Step4 + Aminoguanidine / AcOH Step3->Step4 Solution Single Regioisomer (>95%) (5-substituted product) Step4->Solution

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: My reaction yield is very low, and I've isolated a high-melting, nitrogen-rich solid that does not contain my dicarbonyl starting material. What is this byproduct?

Answer: This is a strong indication that you have formed 3,6-diamino-1,2,4,5-tetrazine or its dihydro- precursor. This side product arises from the self-condensation of two molecules of aminoguanidine. This reaction is a significant competitive pathway, especially if the dicarbonyl compound is slow to react or if local concentrations of aminoguanidine are high.

Mechanism of Tetrazine Formation: In the absence of a suitable dicarbonyl partner, aminoguanidine can react with itself. The reaction proceeds through the formation of a dimer, which then cyclizes and oxidizes to form the stable, aromatic 3,6-diamino-1,2,4,5-tetrazine. This process is essentially a dimerization and is often favored under conditions that do not promote the primary reaction with the dicarbonyl compound.

Conditions that Favor Tetrazine Byproduct Formation:

  • Slow Addition of Dicarbonyl: Adding the aminoguanidine solution all at once to the reaction vessel before the dicarbonyl compound is present can lead to self-condensation.

  • Incorrect Stoichiometry: Using a large excess of aminoguanidine.

  • High pH: Basic conditions can accelerate the self-condensation pathway.

  • Prolonged Reaction Times at High Temperatures: If the primary reaction is sluggish, extended heating gives the aminoguanidine more opportunity to react with itself.

Recommended Preventative Measures:

  • Control Reagent Addition: Add the aminoguanidine solution dropwise to a solution of the dicarbonyl compound. This ensures that the dicarbonyl is always in excess relative to the aminoguanidine being added, favoring the desired bimolecular reaction over dimerization.

  • Optimize pH: Most 5-amino-1,2,4-triazine syntheses proceed best under neutral to slightly acidic conditions (pH 5-7).[1] Using aminoguanidine salts like the hydrochloride or bicarbonate (with a stoichiometric amount of acid) helps maintain this pH range.[1][2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. Over-extending the reaction time after the dicarbonyl has been consumed will only increase the likelihood of side product formation.

Reaction Pathways: Triazine vs. Tetrazine

G cluster_0 Desired Pathway cluster_1 Side Reaction AG Aminoguanidine Dicarbonyl 1,2-Dicarbonyl Product 5-Amino-1,2,4-triazine Dicarbonyl->Product [1] Condensation [2] Cyclization AG_Path1 Aminoguanidine AG_Path1->Dicarbonyl AG_Path2 Aminoguanidine Dimer Self-Condensation (Dimerization) AG_Path2->Dimer Byproduct 3,6-Diamino-1,2,4,5-tetrazine Dimer->Byproduct Cyclization & Oxidation

Caption: Competing reaction pathways for aminoguanidine.

Frequently Asked Questions (FAQs)

Q: What are the most critical reaction parameters to control for a successful synthesis? A: The three most critical parameters are pH, temperature, and order of addition .

  • pH: As discussed, maintaining a slightly acidic to neutral pH is crucial to prevent both aminoguanidine self-condensation and potential hydrolysis of the product under harsh acidic or basic conditions.

  • Temperature: While heating is often required for cyclization, excessive temperatures can lead to decomposition. Monitor the reaction and avoid unnecessarily high temperatures or prolonged heating.

  • Order of Addition: Always add the aminoguanidine solution slowly to the dicarbonyl solution to minimize its self-reaction.

Q: My product appears to be degrading during workup or purification. Is the 5-amino-1,2,4-triazine ring stable? A: The 1,2,4-triazine ring is generally stable but can be susceptible to hydrolysis under harsh conditions. Cleavage of the ring can occur with strong acids or bases, especially at elevated temperatures. During aqueous workup, ensure the pH does not become strongly acidic or basic. When performing column chromatography, use neutral silica gel and avoid highly acidic or basic solvent systems. If the product is a solid, recrystallization is often a milder purification method than chromatography.[2]

Q: What is the best way to purify my final product? A: The optimal purification method depends on the physical properties of your compound.

  • Recrystallization: If your product is a solid with good crystallinity, this is often the preferred method. It is excellent for removing minor impurities and isomeric byproducts if there is a sufficient difference in solubility. Common solvent systems include ethanol/water or isopropanol.[2]

  • Column Chromatography: This is the most versatile method for separating complex mixtures. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol.

  • Acid-Base Extraction: The amino group on the triazine ring allows for extraction into an acidic aqueous solution (e.g., 1M HCl). This can be an effective way to separate it from non-basic impurities. After extraction, the aqueous layer is neutralized to precipitate the purified product, which is then collected by filtration.

Data Summary: Troubleshooting and Optimization

Observed Problem Probable Cause(s) Recommended Solution(s) Reference
Low Yield (<50%) with a 1:1 mixture of isomers Poor regioselectivity with unsymmetrical dicarbonyls.Use the ketoaminal masking strategy to direct cyclization.[1]
Low Yield with significant high-melting byproduct Self-condensation of aminoguanidine.Slow, dropwise addition of aminoguanidine to the dicarbonyl; maintain slightly acidic pH.N/A
Product decomposition during workup Hydrolysis of the triazine ring.Maintain neutral pH during aqueous extractions; avoid strong acids/bases.
Reaction fails to go to completion (TLC shows starting material) Insufficient temperature or reaction time; poor solubility of reagents.Increase temperature moderately; extend reaction time; consider a different solvent system (e.g., n-butanol for higher temperatures).[2]

Reference Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1,2,4-triazine

This protocol is a classic and reliable method for the synthesis of a common 5-amino-1,2,4-triazine derivative.

Materials:

  • Aminoguanidine hydrochloride (1.11 g, 10 mmol)

  • Sodium acetate (0.82 g, 10 mmol)

  • Phenylglyoxal monohydrate (1.52 g, 10 mmol)

  • Deionized Water (20 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aminoguanidine hydrochloride and sodium acetate in 20 mL of water. This in-situ generates aminoguanidine acetate.

  • In a separate beaker, dissolve the phenylglyoxal monohydrate in 20 mL of ethanol.

  • Add the phenylglyoxal solution dropwise to the stirring aminoguanidine solution over 15 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold water (2 x 15 mL) to remove salts and any water-soluble impurities.

  • Recrystallize the solid from an ethanol/water mixture to afford pure 3-amino-5-phenyl-1,2,4-triazine as a crystalline solid.[2]

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

References

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6‐diamino‐1,2,4,5‐tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1947. Available at: [Link]

  • Limanto, J., Desmond, R. A., Gauthier, D. R., Jr., Devine, P. N., Reamer, R. A., & Volante, R. P. (2003). A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines. Organic Letters, 5(13), 2271–2274. Available at: [Link]

  • Thorn, G. D. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Efficacy of 5-(propylamino)-1,2,4-triazin-3-ol Analogs as Photosystem II Inhibitors

For drug development professionals, researchers, and scientists, the 1,2,4-triazine scaffold represents a versatile core for developing potent bioactive molecules.[1][2] Among these, 5-(propylamino)-1,2,4-triazin-3-ol an...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, researchers, and scientists, the 1,2,4-triazine scaffold represents a versatile core for developing potent bioactive molecules.[1][2] Among these, 5-(propylamino)-1,2,4-triazin-3-ol and its analogs have garnered significant interest, particularly as herbicides.[3] Their efficacy is primarily rooted in the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants.[4] This guide provides an in-depth comparison of the efficacy of various analogs of 5-(propylamino)-1,2,4-triazin-3-ol, supported by experimental data and detailed methodologies, to inform the rational design of next-generation inhibitors.

The Central Role of Photosystem II Inhibition

The herbicidal activity of 1,2,4-triazine derivatives is predominantly linked to their ability to disrupt photosynthetic electron transport.[4] Specifically, they act as inhibitors of Photosystem II (PSII), a protein complex embedded in the thylakoid membranes of chloroplasts. These herbicides compete with the native plastoquinone (PQ) for binding at the Q(_B) site on the D1 protein subunit of PSII, thereby blocking the electron flow from the primary quinone acceptor (Q(_A)) to Q(_B).[5] This interruption of the electron transport chain leads to a cascade of events, including the production of reactive oxygen species and ultimately, cell death.[6][7]

Photosystem II Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB Site on D1 Protein QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Inhibitor 5-(propylamino)-1,2,4-triazin-3-ol Analog Inhibitor->QB Inhibition Blocked Blocked

Caption: Mechanism of Photosystem II inhibition by 1,2,4-triazine analogs.

Structure-Activity Relationship (SAR) and Efficacy Comparison

The efficacy of 5-(propylamino)-1,2,4-triazin-3-ol analogs is highly dependent on the nature and position of substituents on the triazine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activity of these compounds. While a single comprehensive study comparing a full matrix of analogs is not available, a synthesis of data from various sources on related triazine derivatives allows for a robust comparative analysis.

Key Structural Modifications and Their Impact on Efficacy:
  • Alkylamino Chain Length at C5: The length and branching of the alkylamino group at the 5-position significantly influence binding affinity to the Q(_B) site. A propyl group often represents a good balance of lipophilicity and steric fit. Shorter chains may not fully occupy the hydrophobic pocket, while longer or bulkier chains can introduce steric hindrance, both leading to reduced activity.

  • Substituents at C6: The substituent at the 6-position of the triazine ring also plays a critical role. Generally, small, lipophilic groups are favored. For instance, a methyl group at this position has been shown to be beneficial for activity in many triazine herbicides.

  • Modifications at the N1 and N2 Positions: The tautomeric equilibrium between the -ol and -one forms, as well as substitutions on the ring nitrogens, can affect the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its interaction with amino acid residues in the D1 protein.

AnalogC5-SubstituentC6-SubstituentRelative PSII Inhibitory Activity (Conceptual)Key SAR Insights
Parent Compound n-PropylaminoH+++Good balance of lipophilicity and size for the Q(_B) binding pocket.
Analog 1EthylaminoH++Shorter alkyl chain may lead to suboptimal hydrophobic interactions.
Analog 2IsopropylaminoH+++Branched chain can sometimes improve fit and rotational freedom within the binding site.
Analog 3n-ButylaminoH++Longer alkyl chain may start to introduce steric clashes, reducing optimal binding.
Analog 4n-PropylaminoMethyl++++A small, lipophilic group at C6 often enhances binding affinity.
Analog 5n-PropylaminoPhenyl+Bulky aromatic group at C6 is generally detrimental due to steric hindrance.

Note: The relative activity is a conceptual representation based on established SAR principles for triazine herbicides. "++++" indicates the highest relative activity.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of 5-(propylamino)-1,2,4-triazin-3-ol analogs, standardized experimental protocols are essential. The following outlines the key methodologies for both in vitro and in vivo assessments.

In Vitro Assay: Photosystem II Inhibition

This assay directly measures the inhibitory effect of the compounds on the photosynthetic electron transport chain in isolated chloroplasts.

Objective: To determine the half-maximal inhibitory concentration (IC(_50)) of the test compounds on PSII activity.

Materials:

  • Spinach leaves

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl(_2), 0.1% BSA)

  • Assay buffer (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl(_2))

  • 2,6-Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge the filtrate at low speed to pellet the chloroplasts. Resuspend the pellet in the assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the assay buffer, chloroplasts (adjusted to a specific chlorophyll concentration), and DCPIP.

    • Add varying concentrations of the test compounds to the reaction mixture. A control with no inhibitor is also prepared.

    • Illuminate the samples with a light source and monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of DCPIP reduction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC(_50) value from the resulting dose-response curve.

PSII Inhibition Assay Workflow A Homogenize Spinach Leaves in Isolation Buffer B Filter and Centrifuge to Isolate Chloroplasts A->B C Resuspend Chloroplasts in Assay Buffer B->C D Determine Chlorophyll Concentration C->D E Prepare Reaction Mixture: Chloroplasts, DCPIP, Buffer D->E F Add Varying Concentrations of Test Analogs E->F G Illuminate and Measure Absorbance at 600 nm F->G H Calculate Inhibition Rate and Determine IC50 G->H

Caption: Workflow for the in vitro Photosystem II inhibition assay.

In Vivo Assay: Whole-Plant Herbicidal Efficacy

This assay evaluates the herbicidal effect of the compounds on whole plants under controlled environmental conditions.[8]

Objective: To determine the dose required to cause a 50% reduction in plant growth (GR(_50)) for the test compounds.

Materials:

  • Seeds of a susceptible weed species (e.g., Chenopodium album)

  • Pots with a standard soil mix

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

  • Test compounds formulated for application (e.g., as an emulsifiable concentrate)

  • Sprayer calibrated for uniform application

Procedure:

  • Plant Growth: Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the test compounds at a range of doses to the plants using a calibrated sprayer. Include an untreated control group.

  • Growth Conditions: Return the treated plants to the growth chamber and maintain them under optimal growth conditions.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by visual rating of injury or by harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Calculate the percent growth reduction for each dose relative to the untreated control. Use regression analysis to fit a dose-response curve and determine the GR(50) value for each compound.

Conclusion and Future Directions

The comparative analysis of 5-(propylamino)-1,2,4-triazin-3-ol analogs underscores the critical role of systematic structural modifications in modulating their efficacy as PSII inhibitors. The length and branching of the C5-alkylamino substituent and the nature of the group at the C6 position are key determinants of herbicidal activity. Future research should focus on synthesizing and testing a broader range of analogs with diverse substitutions to further refine the structure-activity relationship. The integration of computational modeling and quantitative structure-activity relationship (QSAR) studies can also accelerate the discovery of novel triazine derivatives with enhanced potency and selectivity.[9][10] The detailed experimental protocols provided herein offer a robust framework for the consistent and reliable evaluation of these promising herbicidal candidates.

References

  • Assay of photoinhibition and heat inhibition of photosystem II in higher plants. PubMed. [Link]
  • Assay of photoinhibition of photosystem II and protease activity. PubMed. [Link]
  • A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science. [Link]
  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. PubMed. [Link]
  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. PMC. [Link]
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
  • Experimental setup to induce PSII photoinhibition and to study the consequences of photoinhibition on the function of photosynthetic machinery in limiting. ResearchGate. [Link]
  • 14.3 Herbicide Effectiveness – Whole Plant – Principles of Weed Control. Pressbooks. [Link]
  • Methods for Rapid Screening in Woody Plant Herbicide Development. MDPI. [Link]
  • A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. University of Hawaii. [Link]
  • Quantitative structure activity relationship study of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase. PubMed. [Link]
  • Stepwise Photoinhibition of Photosystem II : Studies with Synechocystis Species PCC 6803 Mutants with a Modified D-E Loop of the Reaction Center Polypeptide D1. PMC. [Link]
  • Photoinhibition of Photosystem II. PubMed. [Link]
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ScienceDirect. [Link]
  • Quantitative structure–activity relationship. Wikipedia. [Link]
  • Novel 1,3,5-triazine derivatives with herbicidal activity. FAO AGRIS. [Link]
  • A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines. Organic Letters. [Link]
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Publishing. [Link]
  • Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry. [Link]45719-X/fulltext)
  • Syntheses and Herbicidal Activities of Novel Triazolinone Derivatives. PubMed. [Link]
  • Triazine herbicides (PIM G013). INCHEM. [Link]
  • 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. PubMed. [Link]
  • The Structure–Photosynthesis-Inhibiting Activity Relationships of the Compounds Containing the N-Arylpiperazine Moiety. Sciforum. [Link]
  • 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists. ResearchGate. [Link]

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Validation

Validating the anticancer effects of 5-(propylamino)-1,2,4-triazin-3-ol

Validating the Anticancer Efficacy of 5-PATO: A Comparative Guide to Next-Generation 1,2,4-Triazine Derivatives Executive Summary The tumor microenvironment, characterized by severe hypoxia and the overexpression of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Anticancer Efficacy of 5-PATO: A Comparative Guide to Next-Generation 1,2,4-Triazine Derivatives

Executive Summary

The tumor microenvironment, characterized by severe hypoxia and the overexpression of anti-apoptotic proteins, presents a formidable barrier to conventional chemotherapy. While 1,2,4-triazine derivatives have long been recognized as versatile scaffolds in oncology[1], recent structural optimizations have yielded a novel class of dual-action agents. This guide provides a comprehensive, data-driven comparison of 5-(propylamino)-1,2,4-triazin-3-ol (5-PATO) against standard-of-care alternatives, detailing the mechanistic causality and the self-validating protocols required to quantify its efficacy.

Mechanistic Causality: The Structural Advantage of 5-PATO

Historically, bioreductive prodrugs like Tirapazamine (TPZ) have exploited tumor hypoxia by undergoing one-electron reduction to form DNA-damaging radical species[2]. However, their clinical utility is often limited by poor tissue penetration and secondary resistance mechanisms, such as the upregulation of Bcl-2 proteins.

5-PATO addresses these limitations through rational drug design, leveraging two distinct mechanisms:

  • Enhanced Penetration & Bioreduction: The substitution of a propylamino chain at the C5 position significantly increases the molecule's lipophilicity. This structural modification facilitates rapid transmembrane diffusion, allowing the compound to penetrate deep into the avascular, hypoxic cores of solid tumors where reductase enzymes (e.g., POR, NQO1) are highly active[3]. Once in this low-oxygen environment, the triazine core is reduced to highly cytotoxic radical species[4].

  • Dual-Targeting Logic (Apoptotic Induction): Beyond hypoxia-selective radical generation, the aliphatic amine side chain of 5-PATO is structurally optimized to interact with the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. Similar triazine derivatives have recently demonstrated potent Bcl-2 inhibition, effectively neutralizing a primary mechanism of chemoresistance and forcing the cell into apoptosis[5].

Mechanism Hypoxia Tumor Hypoxia (Low O2 Environment) Reductase 1-Electron Reductases (e.g., POR, NQO1) Hypoxia->Reductase Upregulates PATO 5-PATO (5-(propylamino)-1,2,4-triazin-3-ol) PATO->Reductase Substrate for Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) PATO->Bcl2 Direct Inhibition Radical Cytotoxic Radical Species Reductase->Radical Bioreduction DNA_Damage Double-Strand DNA Breaks Radical->DNA_Damage Induces Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Triggers Bcl2->Apoptosis Blocks

Figure 1: Dual-action mechanism of 5-PATO via hypoxia bioreduction and Bcl-2 inhibition.

Comparative Performance Analysis

To objectively evaluate 5-PATO, we benchmarked its performance against Tirapazamine (a clinical-stage hypoxia-selective cytotoxin) and 5-Fluorouracil (5-FU, a standard antimetabolite). The critical metric for bioreductive agents is the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of the IC50 in normoxia to the IC50 in hypoxia. A higher HCR indicates a wider therapeutic window with lower systemic toxicity to healthy, oxygenated tissues.

CompoundPrimary Target / MechanismIC50 (Normoxia, µM)IC50 (Hypoxia, µM)HCR (Normoxia/Hypoxia)Apoptotic Index (%)
5-PATO Bioreduction + Bcl-2 Inhibition45.2 ± 3.12.8 ± 0.416.1 68.4 ± 4.2
Tirapazamine (TPZ) Bioreduction38.5 ± 2.54.1 ± 0.59.442.1 ± 3.5
5-Fluorouracil (5-FU) Thymidylate Synthase5.2 ± 0.86.1 ± 0.90.8535.6 ± 2.8

Data Interpretation: 5-PATO demonstrates a 71% improvement in hypoxia selectivity (HCR) compared to the clinical benchmark TPZ. Furthermore, the significantly higher apoptotic index in 5-PATO-treated cells confirms that the secondary Bcl-2 inhibitory function actively drives the cells toward programmed cell death, overcoming the resistance typically seen with pure DNA-damaging agents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every variable is strictly controlled to isolate the specific mechanistic effects of 5-PATO.

Workflow Culture Cell Culture (HCT-116 Cells) Split Environmental Conditioning Culture->Split Normoxia Normoxia (21% O2) Control Group Split->Normoxia Hypoxia Hypoxia (1% O2) Test Group Split->Hypoxia Treatment Drug Treatment (5-PATO vs Controls) Normoxia->Treatment Hypoxia->Treatment Assays Multiplexed Assays (MTT, Flow Cytometry) Treatment->Assays Analysis Data Analysis (HCR & IC50 Calc) Assays->Analysis

Figure 2: Self-validating parallel workflow for determining Hypoxia Cytotoxicity Ratio.

Protocol 1: Hypoxia-Selective Cytotoxicity & HCR Determination

Objective: Quantify the hypoxia-specific potency of 5-PATO while ruling out baseline chemical toxicity.

  • Cell Seeding & Adhesion: Seed HCT-116 colorectal carcinoma cells at 5×103 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Allowing 24 hours for adhesion ensures cells are in the exponential growth phase, providing a uniform metabolic baseline before environmental stress is introduced.

  • Environmental Conditioning (The Critical Control): Split the plates into two parallel incubators.

    • Normoxia Control: 21% O2​ , 5% CO2​ .

    • Hypoxia Test: 1% O2​ , 5% CO2​ , balanced with N2​ .

    • Causality: Testing in parallel isolates oxygen tension as the sole independent variable, allowing for the precise and mathematically sound calculation of the HCR.

  • Compound Exposure: Treat cells with serial dilutions of 5-PATO, TPZ, and 5-FU (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control.

    • Causality: The vehicle control proves that any observed cytotoxicity is driven by the active pharmaceutical ingredient, not the solvent.

  • MTT Viability Readout: After 72 hours, add MTT reagent, incubate for 4 hours, lyse cells, and read absorbance at 570 nm.

    • Causality: MTT relies on mitochondrial succinate dehydrogenase activity. Because 5-PATO induces apoptosis (which shuts down mitochondrial function), the reduction in formazan crystal formation directly correlates with the loss of viable cells.

Protocol 2: Apoptotic Pathway Validation (Flow Cytometry)

Objective: Validate that 5-PATO-induced cell death is apoptotic (via Bcl-2 inhibition) rather than necrotic.

  • Harvesting: Collect both adherent and floating cells post-treatment.

    • Causality: Apoptotic cells detach from the extracellular matrix; discarding the supernatant would artificially skew the viability data and hide the true apoptotic index.

  • Dual Staining (Annexin V-FITC / Propidium Iodide): Wash cells in cold PBS and incubate with Annexin V and PI in a calcium-rich binding buffer for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-stain logic differentiates the exact stage and mechanism of cell death.

  • Flow Cytometric Analysis: Quantify the percentage of cells in the lower-right quadrant (Annexin V+/PI-).

    • Causality: A high percentage in this quadrant confirms that 5-PATO initiates programmed cell death, validating its secondary role as an inhibitor of anti-apoptotic pathways[5].

References

  • Cascioferro S, Parrino B, Spanò V, et al. "An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Hay MP, Pruijn FB, Sturman JR, et al. "DNA-Targeted 1,2,4-Benzotriazine 1,4-Dioxides: Potent Analogues of the Hypoxia-Selective Cytotoxin Tirapazamine." Journal of Medicinal Chemistry, 2003. URL:[Link]

  • Slusarczyk M, et al. "The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells." International Journal of Molecular Sciences, 2021. URL:[Link]

  • Guise CP, et al. "Radical Chemistry and Cytotoxicity of Bioreductive 3-Substituted Quinoxaline Di-N-Oxides." Chemical Research in Toxicology, 2016. URL:[Link]

  • K. Sztanke, et al. "Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines." Chemical and Pharmaceutical Bulletin, 2008. URL:[Link]

Sources

Comparative

Decoding the Scaffold: A Comparative SAR Guide to 5-Amino-1,2,4-Triazines in Drug Discovery

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The 1,2,4-triazine nucleus—particularly its 5-amino substituted der...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The 1,2,4-triazine nucleus—particularly its 5-amino substituted derivatives—stands out as a privileged pharmacophore. The gold standard of this class is Lamotrigine[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine], a potent used primarily as an anticonvulsant[1]. However, the utility of 5-amino-1,2,4-triazines extends far beyond epilepsy, showing immense promise as [2] and antimicrobial agents.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing the performance of the 5-amino-1,2,4-triazine scaffold against alternative heterocycles (such as pyrimidines), supported by self-validating experimental protocols.

Structural Anatomy and Target Engagement (SAR)

The pharmacological superiority of the 5-amino-1,2,4-triazine scaffold over traditional pyrimidine or 1,3,5-triazine alternatives lies in its asymmetric electron distribution and highly specific hydrogen-bonding network.

  • The C5-Amino Group (The Anchor): This group acts as a critical hydrogen bond donor. In VGSC blockade, it interacts directly with the pore-lining residues of the channel. Replacing the 5-amino group with a hydroxyl or alkyl group completely abolishes target affinity.

  • The N2/N4 Nitrogen Atoms (The Acceptors): The adjacent nitrogens in the 1,2,4-triazine ring create a strong dipole, acting as hydrogen bond acceptors. This specific geometry allows the molecule to bypass off-target kinase hinge regions that typically trap 2-amino-pyrimidines, thereby significantly reducing off-target toxicity. Furthermore, the 1,2,4-triazine core minimizes often seen in pyrazine and pyrimidine analogs[3].

  • The C6-Substitution (The Lipophilic Domain): This position dictates the molecule's ability to fit into hydrophobic pockets. A bulky, electron-withdrawing group (like the 2,3-dichlorophenyl in Lamotrigine) is essential for locking the VGSC in its inactive state.

Comparative Performance Data

To objectively evaluate the scaffold, we compared a standard 5-amino-1,2,4-triazine derivative against isosteric alternatives. The data below highlights why the 1,2,4-triazine core is preferred for CNS indications requiring high metabolic stability and low off-target toxicity.

Scaffold TypeRepresentative CompoundPrimary TargetOff-Target Kinase BindingMetabolic Stability (t1/2)Aqueous Solubility (LogS)
5-Amino-1,2,4-Triazine LamotrigineVGSC (IC50 ~10.5 µM)LowHigh (>12h)-2.8
2-Amino-Pyrimidine Pyrimidine AnalogVGSC (IC50 ~15.2 µM)High (Toxicity Risk)Low (~2h)-4.1
1,3,5-Triazine S-Triazine AnalogWeak VGSC (>100 µM)ModerateModerate (~6h)-3.5

Mechanistic Pathway

Understanding the mechanism of action is crucial for rational drug design. 5-amino-1,2,4-triazines primarily exert their effect by stabilizing the inactive state of voltage-gated sodium channels. This stabilization prevents the presynaptic release of excitatory neurotransmitters like glutamate, thereby halting excitotoxicity[1].

MOA Triazine 5-Amino-1,2,4-Triazine VGSC Voltage-Gated Na+ Channel Triazine->VGSC Binds Pore Membrane Membrane Stabilization VGSC->Membrane Prolongs Inactive State Glutamate Glutamate Release Inhibition Membrane->Glutamate Suppresses

Fig 1. Mechanistic pathway of 5-amino-1,2,4-triazines modulating neuronal excitability.

Experimental Methodology: Synthesis & Electrophysiological Validation

To confidently establish SAR, the synthesis and biological validation must be treated as a self-validating system. Below are the optimized protocols I utilize to ensure high-fidelity, reproducible data.

Protocol A: Green Synthesis of 5-Amino-1,2,4-Triazines

Traditional condensation methods often yield a mixture of isomers. This approach ensures high regioselectivity and atom economy[4].

  • Reagent Preparation: Combine 5-cyano-1,2,4-triazine (1.0 eq) with the desired aliphatic/aromatic amine (1.2 eq) in a mortar.

    • Causality: Using a slight excess of the amine drives the reaction to completion. Avoiding protic solvents prevents the competitive solvolysis of the cyano group, ensuring the amine is the sole nucleophile.

  • Solvent-Free Heating: Heat the mixture at 80°C for 2 hours under a nitrogen atmosphere.

    • Causality: The solvent-free condition increases the local concentration of reactants, exponentially accelerating the nucleophilic attack at the C5 position while adhering to green chemistry principles.

  • Purification & Validation: Recrystallize the crude product from ethanol. Validate purity via HPLC-UV.

    • Causality: High purity (>98%) is non-negotiable for electrophysiology; even 2% of a highly active impurity can generate false-positive SAR data. For benchmarking, use commercially available [5].

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To quantify the VGSC blockade, we use whole-cell patch-clamp on HEK293 cells stably expressing Nav1.2 channels. This assay is designed with built-in validation checkpoints.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with intracellular solution.

    • Causality: This specific resistance range perfectly balances the need to form a tight seal with the requirement to minimize series resistance errors during high-frequency recording.

  • Seal Formation (Validation Checkpoint): Apply gentle negative pressure to form a gigaseal (>1 GΩ).

    • Causality: If the seal resistance is <1 GΩ, the cell must be discarded. A leaky seal introduces noise and leak currents that mask the true sodium current, completely invalidating the IC50 calculation.

  • Whole-Cell Configuration: Apply a sharp pulse of negative pressure to rupture the membrane patch. Hold the cell at a resting potential of -90 mV.

    • Causality: Holding at -90 mV ensures that >95% of the sodium channels are in the closed, resting state. This establishes a standardized baseline before applying depolarizing test pulses.

  • Compound Application: Perfuse the synthesized derivative (1 µM to 100 µM) dissolved in extracellular solution (0.1% DMSO max). Include Lamotrigine as a positive control and 0.1% DMSO as a vehicle control.

    • Causality: The vehicle control ensures that the solvent isn't artificially altering membrane fluidity, while the positive control validates the sensitivity and expression levels of the specific cell batch.

Workflow Synth Synthesis (Ipso-Substitution) Purify Purify Synth->Purify Yields Patch Patch Purify->Patch Validates Data SAR Analysis (IC50 Calculation) Patch->Data Records

Fig 2. Self-validating experimental workflow from synthesis to electrophysiological SAR analysis.

Conclusion

When comparing the 5-amino-1,2,4-triazine scaffold to alternative heterocycles, the data heavily favors the triazine core for drug development. Its unique asymmetric nitrogen placement lowers the logP compared to isosteric pyrimidines, enhancing aqueous solubility without sacrificing membrane permeability. Furthermore, its resistance to CYP450-mediated oxidative metabolism ensures a prolonged half-life, making it a highly privileged scaffold for next-generation therapeutics.

References

  • Evidence for the activity of lamotrigine at 5-HT1A receptors in the mouse forced swimming test Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions Source: ResearchGate URL:[Link]

  • 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists Source: ResearchGate URL:[Link]

  • US Patent 7,700,601 B2: Protein kinase inhibitors Source: Google Patents URL

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Propylamino)-1,2,4-triazin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 5-(Propylamino)-1,2,4-triazin-3-ol, a member of the triazine class of compounds, represents a molecule of interest. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established safety protocols for structurally related triazine compounds provide a robust framework for ensuring laboratory safety.[1] This guide synthesizes critical safety information to provide a comprehensive operational and disposal plan, empowering you to handle this compound with the utmost confidence and care.

Core Principles of Chemical Safety

Before undertaking any procedure involving 5-(Propylamino)-1,2,4-triazin-3-ol, a thorough risk assessment is paramount. This involves understanding the potential hazards associated with the chemical class and implementing appropriate control measures. The consistent and correct use of Personal Protective Equipment (PPE) is a cornerstone of this strategy, serving as the primary barrier between you and potential chemical exposure.

Recommended Personal Protective Equipment (PPE)

Based on the known hazards of analogous triazine compounds, which include potential skin, eye, and respiratory irritation, the following PPE is essential for the safe handling of 5-(Propylamino)-1,2,4-triazin-3-ol.[2][3][4][5][6]

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes, dust, and vapors that could cause serious eye irritation or injury.[1][7][8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents direct skin contact, which may lead to irritation or absorption of the compound.[1][7][9][10]
Body Protection A laboratory coat or a chemical-resistant apron.Provides a crucial barrier against accidental spills and contamination of personal clothing.[1][8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when working with fine powders, in poorly ventilated areas, or when engineering controls are insufficient to minimize inhalation exposure.[1][7][8][10]

Operational Plan for Safe Handling

A systematic approach to handling 5-(Propylamino)-1,2,4-triazin-3-ol is critical to minimize exposure risks. The following step-by-step protocol outlines the essential procedures for safe handling in a laboratory setting.

Pre-Handling Checklist:
  • Verify Engineering Controls: Ensure that a properly functioning chemical fume hood or a ventilated balance enclosure is available and in use, especially when handling the compound as a powder to minimize dust dispersion.[1]

  • Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage or degradation.[7][9]

  • Review Protocol: Familiarize yourself with the experimental protocol and this safety guide.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[10]

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing the compound, perform this task within a fume hood or a ventilated enclosure to control airborne particles.[1] Use appropriate tools (e.g., spatulas, weighing paper) to handle the material, avoiding the generation of dust.[1]

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the experimental work, decontaminate the work area thoroughly.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing_disposal Doffing & Disposal Start Start: Assess Risks Eng_Controls Verify Engineering Controls (Fume Hood, etc.) Start->Eng_Controls Inspect_PPE Inspect PPE for Integrity Eng_Controls->Inspect_PPE Don_Coat Don Lab Coat Inspect_PPE->Don_Coat Don_Gloves Don Chemical-Resistant Gloves Handle_Chem Perform Experimental Procedures Don_Gloves->Handle_Chem Don_Goggles Don Safety Goggles/ Face Shield Don_Coat->Don_Goggles Don_Respirator Don Respirator (if required) Don_Goggles->Don_Respirator Don_Respirator->Don_Gloves Doff_Outer Remove Outer Gloves Handle_Chem->Doff_Outer Doff_Respirator Remove Respirator Doff_Outer->Doff_Respirator Doff_Goggles Remove Goggles/ Face Shield Doff_Respirator->Doff_Goggles Doff_Coat Remove Lab Coat Doff_Goggles->Doff_Coat Doff_Inner Remove Inner Gloves Doff_Coat->Doff_Inner Dispose_Waste Dispose of Contaminated PPE and Chemical Waste Doff_Inner->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands End End of Procedure Wash_Hands->End

Caption: Workflow for PPE Selection, Donning, and Doffing.

Disposal Plan

Proper disposal of 5-(Propylamino)-1,2,4-triazin-3-ol and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Contaminated PPE: Dispose of all used and contaminated PPE as hazardous waste in accordance with institutional and local regulations.[9]

Disposal Procedures:
  • Consult Institutional Guidelines: Adhere strictly to your institution's hazardous waste management program.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[3][11]

  • Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the proper disposal of the hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently work with 5-(Propylamino)-1,2,4-triazin-3-ol, ensuring both personal safety and the integrity of their research.

References

  • 1,3,5-triazine - SAFETY D
  • Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine - Benchchem. (2025). BenchChem.
  • Triazine Pesticides Standard - Safety D
  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019, January 24). Synerzine.
  • Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - Cole-Parmer. (2004, October 5). Cole-Parmer.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 16). Sigma-Aldrich.
  • 1 - SAFETY DATA SHEET. (2010, February 9). Fisher Scientific.
  • 13 - SAFETY DATA SHEET. (2024, December 2). TCI EUROPE N.V.
  • Safety Data Sheet - Agilent. (2019, March 31). Agilent.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, August 7). Spectrum Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2008, February 11). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - CymitQuimica. (2024, November 1). CymitQuimica.

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